Heptanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2172. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
heptanenitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXRHHPNYTELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021599 | |
| Record name | Heptanenitrile | |
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Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water (624 mg/L at 25 deg C); [ChemIDplus] Colorless liquid; [MSDSonline] | |
| Record name | Heptanenitrile | |
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Vapor Pressure |
0.72 [mmHg] | |
| Record name | Heptanenitrile | |
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CAS No. |
629-08-3 | |
| Record name | Heptanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Heptanenitrile | |
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| Record name | HEPTANENITRILE | |
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| Record name | Heptanenitrile | |
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| Record name | Heptanenitrile | |
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| Record name | Heptane-1-nitrile | |
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| Record name | HEPTANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA4Z3QT98A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Heptanenitrile from Heptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of heptanenitrile from heptanoic acid, a valuable process for the production of a key intermediate in various chemical and pharmaceutical applications. This document details a reliable two-step synthetic pathway, encompassing the conversion of heptanoic acid to heptanamide, followed by the dehydration of heptanamide to yield the target nitrile. The protocols provided are based on established and reliable methodologies, suitable for laboratory-scale synthesis.
Synthetic Pathway Overview
The conversion of heptanoic acid to this compound is most effectively achieved through a two-step process. The first step involves the amidation of heptanoic acid to form heptanamide. The subsequent step is the dehydration of heptanamide to produce this compound. This pathway is favored due to its efficiency and the commercial availability of the required reagents.
An In-depth Technical Guide to Heptanenitrile: Synthesis, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanenitrile, also known as enanthonitrile or hexyl cyanide, is a versatile aliphatic nitrile with the chemical formula C₇H₁₃N. Its unique chemical structure, featuring a seven-carbon chain and a terminal nitrile group, makes it a valuable intermediate in a variety of organic syntheses. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and standardized methods for its analytical characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a distinct odor. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 629-08-3 | |
| Molecular Formula | C₇H₁₃N | |
| Molecular Weight | 111.18 g/mol | |
| Appearance | Colorless to pale yellow clear liquid | |
| Melting Point | -64 °C | |
| Boiling Point | 183 - 187 °C | |
| Density | 0.81 g/mL at 25 °C | |
| Solubility | Slightly soluble in water | |
| Flash Point | 58 °C (136.4 °F) | |
| Refractive Index (n20/D) | 1.413 - 1.415 | |
| Vapor Pressure | 0.72 mmHg at 25 °C |
Synthesis of this compound
One of the most common and reliable methods for the laboratory synthesis of this compound is through the nucleophilic substitution of a 1-haloalkane with a cyanide salt. The following protocol details the synthesis from 1-bromohexane.
Experimental Protocol: Synthesis of this compound from 1-Bromohexane
Materials:
-
1-Bromohexane
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol (absolute)
-
Distilling flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a solution of sodium cyanide in ethanol.
-
Addition of Haloalkane: Slowly add 1-bromohexane to the stirred cyanide solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling the reaction mixture to room temperature, filter the mixture to remove the precipitated sodium bromide.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and ethanol.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation.
Logical Relationship of Synthesis Steps
Caption: Workflow for the synthesis of this compound from 1-bromohexane.
Purification of this compound
Fractional distillation is the primary method for purifying this compound from unreacted starting materials and byproducts.
Experimental Protocol: Fractional Distillation of this compound
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.
-
Heating: Gently heat the distillation flask. The temperature should be raised slowly to allow for the gradual separation of components with different boiling points.
-
Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect the fraction that distills over at the boiling point of this compound (183-187 °C). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
Storage: Store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile compounds like this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.
-
GC Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure the elution of all components.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison with a spectral library.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of this compound will show characteristic signals for the different proton environments in the hexyl chain. The ¹³C NMR spectrum will show a distinct signal for the nitrile carbon in addition to the signals for the aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: IR Analysis
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Analysis: The IR spectrum is recorded. A characteristic sharp absorption band around 2245 cm⁻¹ confirms the presence of the nitrile (C≡N) stretching vibration.
Biological Significance: Metabolic Pathway
Aliphatic nitriles, including this compound, can be metabolized in vivo, primarily in the liver. The main pathway involves the release of cyanide, which is responsible for their toxicity.
Metabolic Pathway of Aliphatic Nitriles
Caption: The metabolic pathway of aliphatic nitriles leading to cyanide formation and detoxification.
This metabolic activation to cyanide underscores the importance of handling this compound and other aliphatic nitriles with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment.
Safety Information
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses, and lab coat) and working in a well-ventilated area, are essential when handling this chemical.
Hazard Statements (GHS):
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements (GHS):
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This technical guide provides a detailed overview of the key aspects of this compound, from its fundamental properties to its synthesis, purification, and analytical characterization. The provided experimental protocols and safety information are intended to equip researchers and professionals with the necessary knowledge for the safe and effective handling and utilization of this important chemical intermediate in their research and development endeavors.
An In-depth Technical Guide to the Physical Properties of Heptanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of heptanenitrile, specifically its boiling and melting points. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this compound in their work. The guide details the experimentally determined values for these properties, outlines the methodologies used for their measurement, and provides a logical workflow for such determinations.
Core Physical Properties of this compound
This compound, also known as enanthonitrile or hexyl cyanide, is a colorless liquid organic compound. Its physical characteristics are crucial for its handling, purification, and use in various chemical syntheses.
Quantitative Data Summary
The boiling and melting points of this compound have been determined and are summarized in the table below. These values are critical for establishing experimental parameters, such as reaction temperatures and purification methods like distillation.
| Physical Property | Value (°C) | Value (K) |
| Boiling Point | 183 - 187 °C[1][2][3][4][5][6] | 456.15 - 460.15 K |
| Melting Point | -64 °C[1][2][3][4][5][6] | 209.15 K |
Experimental Protocols for Physical Property Determination
The accurate determination of boiling and melting points is fundamental in chemical analysis. The following sections detail the standard experimental protocols that can be employed to measure these properties for a substance like this compound.
Melting Point Determination: Thiele Tube Method
The Thiele tube method is a common and effective technique for determining the melting point of a solid.[1][3][4][6]
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tubes (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
Sample of the substance (solidified this compound)
Procedure:
-
Sample Preparation: A small amount of the solidified this compound is introduced into the open end of a capillary tube and packed down to the sealed end.
-
Apparatus Setup: The Thiele tube is filled with heating oil. The capillary tube containing the sample is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube, with the oil level above the sample but below the top of the tube.
-
Heating: The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the oil via convection currents, ensuring uniform temperature distribution.[6]
-
Observation: The temperature is monitored closely as it rises. The melting point is recorded as a range: the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[1]
Boiling Point Determination: Capillary Method (Siwoloboff Method)
The capillary method, often carried out in a Thiele tube or a similar heating apparatus, is a micro-method for determining the boiling point of a liquid.[2][7][8][9]
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or other heating bath
-
Liquid sample of this compound
Procedure:
-
Sample Preparation: A small amount of liquid this compound is placed in the small test tube. A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube or other heating bath.
-
Heating: The apparatus is heated, and as the temperature of the liquid rises, the air trapped in the capillary tube expands and escapes as bubbles.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.
-
Boiling Point Determination: As the apparatus cools, the vapor pressure inside the capillary tube will eventually equal the external atmospheric pressure. At this point, the bubbling will cease, and the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[8]
Advanced Method: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a modern thermal analysis technique that can be used to determine both melting and boiling points with high precision.[10][11][12][13]
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] When the sample undergoes a phase transition, such as melting or boiling, there is an associated change in heat flow, which is detected by the instrument.
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan. For boiling point determination, the lid of the pan may have a pinhole to allow for controlled vaporization.[10]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The desired temperature program (heating rate, temperature range) is set.
-
Measurement: The instrument heats the sample and reference pans at a controlled rate. The heat flow to each pan is continuously monitored.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak indicates melting, and the onset temperature of this peak is taken as the melting point. A sharp endothermic peak also indicates boiling.
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the determination of the physical properties of a chemical substance like this compound.
Caption: Workflow for Determining Physical Properties of a Chemical Substance.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Boiling Points - Concept [jove.com]
- 3. Thiele tube - Wikipedia [en.wikipedia.org]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chemconnections.org [chemconnections.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. tainstruments.com [tainstruments.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. mt.com [mt.com]
Heptanenitrile IUPAC name and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of heptanenitrile, along with detailed experimental protocols for its synthesis. The information is intended to support research and development activities in the fields of chemistry and drug development.
IUPAC Name and Molecular Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also commonly known by other names such as hexyl cyanide, enanthonitrile, and n-heptanenitrile.[1]
The molecular formula of this compound is C₇H₁₃N.[1] The structure consists of a seven-carbon straight chain with a nitrile (-C≡N) functional group at one end.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.
| Property | Value |
| Molecular Weight | 111.18 g/mol [1] |
| Boiling Point | 183-187 °C[2][3][4][5] |
| Melting Point | -64 °C[2][3][4][5][6] |
| Density | 0.81 g/mL at 25 °C[3][4] |
| Solubility in Water | Slightly soluble[2][3] |
| Refractive Index | 1.4150 at 20 °C[4] |
| Appearance | Colorless to slightly yellow liquid |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale preparation involves the nucleophilic substitution of a haloalkane with a cyanide salt. The following protocol details the synthesis of this compound from 1-chlorohexane.
Synthesis of this compound from 1-Chlorohexane
This protocol is adapted from a procedure described by PrepChem.
Materials:
-
1-Chlorohexane (0.5 mole)
-
Dry sodium cyanide (30 g)
-
Dry dimethyl sulfoxide (DMSO) (150 ml)
-
Chloroform or ethyl ether
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
Equipment:
-
Flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, mix 30 g of dry sodium cyanide with 150 ml of dry dimethyl sulfoxide.
-
Initiation of Reaction: Heat the reaction slurry to 90 °C with stirring. Once the temperature is reached, stop the heating.
-
Addition of Alkyl Halide: Slowly add 0.5 mole of 1-chlorohexane to the stirred mixture. The addition rate should be controlled to maintain the reaction temperature below 160 °C due to the exothermic nature of the reaction.
-
Completion of Reaction: After the addition of 1-chlorohexane is complete, continue stirring the mixture for an additional 10 minutes.
-
Workup:
-
Pour the reaction mixture into water.
-
Extract the aqueous layer several times with chloroform or ethyl ether.
-
Wash the combined organic extracts with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous calcium chloride.
-
-
Purification: Distill the dried organic phase to obtain pure this compound. The product is collected at 96-97 °C under a reduced pressure of 50 mmHg. This procedure is reported to yield approximately 91% of the final product.
Safety Precautions:
-
Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and inhalation.
-
Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Wear appropriate personal protective equipment, including gloves and safety glasses.
-
The reaction is exothermic and should be carefully monitored to control the temperature.
Signaling Pathways and Experimental Workflows
The synthesis of this compound from 1-chlorohexane follows a bimolecular nucleophilic substitution (SN2) mechanism. The workflow for this synthesis is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 629-08-3 [smolecule.com]
- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 629-08-3 | Benchchem [benchchem.com]
Spectroscopic Profile of Heptanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for heptanenitrile (C₇H₁₃N), a valuable building block in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a practical resource for the identification, characterization, and quality control of this compound in a laboratory setting.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in its aliphatic chain.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.3 | Triplet | 2H | -CH₂-CN (C2) |
| ~ 1.6 | Quintet | 2H | -CH₂-CH₂-CN (C3) |
| ~ 1.4 - 1.2 | Multiplet | 6H | -CH₂-CH₂-CH₂-CH₂-CH₃ (C4, C5, C6) |
| ~ 0.9 | Triplet | 3H | -CH₃ (C7) |
Solvent: CCl₄, Instrument: Varian A-60D or equivalent.[1]
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~ 119 | -C≡N (C1) |
| ~ 31 | -CH₂- (C4) |
| ~ 28 | -CH₂- (C5) |
| ~ 25 | -CH₂- (C3) |
| ~ 22 | -CH₂- (C6) |
| ~ 17 | -CH₂-CN (C2) |
| ~ 14 | -CH₃ (C7) |
Solvent: Chloroform-d, Instrument: Varian CFT-20 or equivalent.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong, sharp absorption band for the nitrile functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2247 | Strong, Sharp | C≡N stretch |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| 1480 - 1440 | Medium | C-H bend (-CH₂-) |
| 1385 - 1370 | Medium | C-H bend (-CH₃) |
Sample Preparation: Neat liquid film.[3][4]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in the formation of a molecular ion and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 111 | Moderate | [M]⁺ (Molecular Ion) |
| 96 | Moderate | [M-CH₃]⁺ |
| 82 | Moderate | [M-C₂H₅]⁺ |
| 68 | Moderate | [M-C₃H₇]⁺ |
| 54 | High | [M-C₄H₉]⁺ |
| 41 | Base Peak | [C₃H₅]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: A flowchart illustrating the general stages of spectroscopic analysis.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CCl₄ or CDCl₃).
-
Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the resulting spectrum.
-
For ¹H NMR, acquire the spectrum using an appropriate number of scans (typically 8-16 for a sample of this concentration).
-
For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Infrared (IR) Spectroscopy (Neat Liquid)
-
Sample Preparation:
-
Ensure the surfaces of two clean, dry salt plates (e.g., NaCl or KBr) are free of any residue.
-
Place one to two drops of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
-
Instrument Setup and Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct injection into a heated inlet or through a gas chromatograph (GC-MS).
-
The sample is vaporized in a high-vacuum environment.
-
-
Ionization and Analysis:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion ([M]⁺).
-
The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged ions.
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
-
References
An In-depth Technical Guide to the Solubility of Heptanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of heptanenitrile in water and other common solvents. The document details quantitative solubility data, outlines standard experimental protocols for solubility determination, and presents visual diagrams to illustrate key experimental workflows and the chemical principles governing solubility.
Quantitative Solubility Data
This compound, a colorless liquid, exhibits limited solubility in water while being soluble in various organic solvents. The quantitative data available for its solubility is summarized below.
Table 1: Solubility of this compound
| Solvent | Solubility Value | Temperature (°C) | Comments | Reference |
| Water | 624 mg/L | 25 | Insoluble | [1] |
| Water | 623.5 mg/L | 25 | Estimated value | [2] |
| Water | Slightly soluble | Not Specified | Qualitative observation | [3][4] |
| Alcohol | Soluble | Not Specified | Qualitative observation | [2] |
Principles of Nitrile Solubility
The solubility of aliphatic nitriles like this compound is governed by the interplay of their molecular structure and the properties of the solvent.
-
Polarity: Nitriles are polar molecules due to the large dipole moment of the carbon-nitrogen triple bond.[5] This polarity allows for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: While nitriles cannot form hydrogen bonds with themselves, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This allows them to form hydrogen bonds with protic solvents like water.[5]
-
Chain Length: The solubility of nitriles in water decreases as the length of the alkyl chain increases.[5] The long, nonpolar heptyl group of this compound disrupts the hydrogen bonding network of water, making it only slightly soluble despite the polar nitrile group. This is consistent with the observed trend where ethanenitrile is miscible with water, while the solubility of propanenitrile and butanenitrile is significantly lower.[5]
The following diagram illustrates the key factors that influence the solubility of nitriles.
Caption: Factors influencing the solubility of nitriles.
Experimental Protocols for Solubility Determination
The determination of a substance's solubility is a fundamental experimental procedure in chemistry. The methods can range from simple qualitative assessments to rigorous quantitative measurements.
Qualitative Miscibility Test
This method is used for a rapid assessment of miscibility in various organic solvents.
Methodology:
-
Preparation: Add 1 mL of the solvent to a clean, dry test tube.
-
Addition of Solute: Add 1 mL of this compound to the same test tube.
-
Mixing: Stopper the test tube and shake vigorously for 1 minute.
-
Observation: Allow the mixture to stand and observe. If the mixture is a single clear phase with no visible separation, the substances are miscible. If two distinct layers form, they are immiscible.
Quantitative Water Solubility Determination (Shake-Flask Method)
The Shake-Flask Method is a widely recognized experimental procedure for determining the water solubility of a substance and is detailed in OECD Guideline 105.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). This ensures that the water is saturated with the solute.
-
Phase Separation: The mixture is allowed to stand to allow for the separation of undissolved this compound from the aqueous solution. Centrifugation may be used to facilitate this separation.
-
Sampling: A sample of the clear, saturated aqueous phase is carefully withdrawn.
-
Analysis: The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The solubility is then calculated and typically expressed in mg/L or g/100mL.
The workflow for the Shake-Flask Method is depicted in the diagram below.
Caption: Experimental workflow for the Shake-Flask Method.
References
An In-depth Technical Guide on the Thermodynamic Properties of n-Heptanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of n-Heptanenitrile (C₇H₁₃N). The information is compiled from experimental data and established estimation methods, offering a valuable resource for scientific research and development.
Core Thermodynamic Properties
The thermodynamic properties of n-Heptanenitrile are crucial for understanding its behavior in chemical reactions, purification processes, and formulation development. This section presents key experimental and estimated data in a structured format.
Quantitative Data Summary
| Property | Value | Units | Phase | Source |
| Molar Mass | 111.18 | g/mol | - | [5] |
| Boiling Point | 183 | °C | Liquid | [6] |
| Melting Point | -64 | °C | Solid | [6] |
| Standard Enthalpy of Formation (ΔHf°) | -82.8 ± 0.8 | kJ/mol | Liquid | [7] |
| Standard Enthalpy of Formation (ΔHf°) | -31.0 ± 1.0 | kJ/mol | Gas | [7] |
| Standard Gibbs Free Energy of Formation (ΔGf°) | Value Not Available | kJ/mol | Gas | Joback Method |
| Standard Molar Entropy (S°) | Value Not Available | J/(mol·K) | Gas | Joback Method |
| Heat Capacity (Cp)* | Value Not Available | J/(mol·K) | Gas | Joback Method |
| Vapor Pressure | 0.72 | mmHg | Liquid | [5] |
Note: Specific values for Gibbs Free Energy of Formation, Standard Molar Entropy, and Heat Capacity for n-Heptanenitrile were not found in the searched literature. The Joback method is a reliable estimation technique for these properties when experimental data is unavailable.
Experimental Protocols
Detailed experimental methodologies are essential for the accurate determination of thermodynamic properties. The following sections outline the standard procedures for measuring key parameters.
Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation of n-Heptanenitrile can be determined from its enthalpy of combustion, measured using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity n-Heptanenitrile (typically 0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter. A known length of ignition wire is connected to the electrodes, with its end in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a container of a known volume of water. The entire assembly is housed in an insulating jacket to ensure adiabatic conditions. A stirrer ensures uniform water temperature, which is monitored by a high-precision thermometer.
-
Combustion: The sample is ignited by passing an electric current through the ignition wire. The combustion of the n-Heptanenitrile releases heat, causing a rise in the temperature of the water.
-
Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.
Vapor Pressure Determination by Ebulliometry
Ebulliometry is a precise method for determining the vapor pressure of a liquid by measuring its boiling point at various controlled pressures.
Methodology:
-
Apparatus: A differential ebulliometer is employed, which consists of a boiler, a Cottrell pump (to ensure equilibrium between the liquid and vapor phases), a thermometer well, and a condenser. The system is connected to a pressure control and measurement system.
-
Sample Introduction: A sample of pure n-Heptanenitrile is introduced into the boiler.
-
Pressure Control: The pressure within the ebulliometer is set to a desired value using a vacuum pump and a manostat.
-
Heating and Equilibrium: The liquid is heated to its boiling point. The Cottrell pump continuously sprays the boiling liquid over the thermometer bulb, ensuring that the measured temperature is the true equilibrium boiling point at the set pressure.
-
Temperature Measurement: The boiling temperature is measured using a calibrated platinum resistance thermometer.
-
Data Collection: The boiling temperatures are measured over a range of pressures.
-
Data Analysis: The vapor pressure data as a function of temperature can be fitted to a suitable equation, such as the Antoine equation, to allow for interpolation and extrapolation.
Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat capacity of a substance.
Methodology:
-
Instrumentation: A differential scanning calorimeter, which measures the difference in heat flow between a sample and a reference as a function of temperature, is used.
-
Sample Preparation: A small, accurately weighed sample of n-Heptanenitrile is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium). The heat capacity is calibrated using a standard material with a known heat capacity, such as sapphire.
-
Measurement Procedure (Three-Step Method):
-
Baseline: An initial scan is performed with empty sample and reference pans to obtain a baseline heat flow.
-
Standard: A scan is run with the sapphire standard in the sample pan.
-
Sample: A final scan is performed with the n-Heptanenitrile sample.
-
-
Thermal Program: Each scan involves heating the sample, standard, or empty pan at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.
-
Calculation: The heat capacity of the n-Heptanenitrile is calculated by comparing the heat flow signals from the three scans at a given temperature, using the known heat capacity of the sapphire standard.
Visualizations
The following diagrams illustrate the experimental workflows for determining the thermodynamic properties of n-Heptanenitrile.
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Operations [mdpi.com]
- 4. Group-contribution method - Wikipedia [en.wikipedia.org]
- 5. This compound | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. Heptanonitrile [webbook.nist.gov]
A Technical Guide to the Discovery and Historical Synthesis of Nitriles
This whitepaper provides a comprehensive overview of the discovery and historical development of synthetic methodologies for nitriles. Tailored for researchers, scientists, and professionals in drug development, this guide details the seminal discoveries, key chemical transformations, and the evolution of synthetic protocols, supported by quantitative data and procedural diagrams.
Early Discoveries and the Dawn of Nitrile Chemistry
The history of nitriles begins with the synthesis of its simplest inorganic member. In 1782, Carl Wilhelm Scheele first synthesized hydrogen cyanide.[1][2][3][4] This was followed by Joseph Louis Gay-Lussac's preparation of the pure, volatile acid in 1811.[1][3][4][5]
The first foray into organic nitriles occurred in 1832, when Friedrich Wöhler and Justus von Liebig prepared benzonitrile from the reaction of benzoyl cyanide.[1][4][5] However, the yield was minimal, precluding detailed characterization.[1][3] Shortly after, in 1834, Théophile-Jules Pelouze synthesized propionitrile, which he proposed was an ether of propionic alcohol and hydrocyanic acid.[1][5]
A significant breakthrough came in 1844 when Hermann Fehling developed a method to produce benzonitrile in sufficient quantities for thorough chemical investigation by heating ammonium benzoate.[1][3] By comparing his results to the known synthesis of hydrogen cyanide from heating ammonium formate, Fehling correctly deduced the structure and coined the term "nitrile" for this class of compounds.[1]
Foundational Synthetic Methodologies
The latter half of the 19th century saw the development of several fundamental methods for nitrile synthesis, many of which remain staples in organic chemistry today.
Named after Adolph Wilhelm Hermann Kolbe, this method involves the nucleophilic substitution of an alkyl halide with a metal cyanide.[6][7][8][9] It is a direct and versatile method for preparing alkyl nitriles.[10] The reaction is an S(_N)2 process, where the cyanide ion acts as the nucleophile.[10][11]
Experimental Protocol: Synthesis of Butanenitrile from 1-Bromopropane
-
Setup: A round-bottom flask is fitted with a reflux condenser.[12]
-
Reagents: 1-bromopropane is added to a solution of sodium cyanide in ethanol.[12] The use of a polar aprotic solvent like DMSO can improve yields, especially for sterically hindered halides.[6][11]
-
Reaction: The mixture is heated under reflux for several hours. The reaction progress can be monitored by techniques such as TLC or GC.[12]
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is washed, dried, and the solvent is removed. The resulting crude butanenitrile is purified by distillation.
Table 1: Representative Data for Kolbe Nitrile Synthesis
| Alkyl Halide | Cyanide Salt | Solvent | Temperature | Yield (%) |
| 1-Bromopropane | NaCN | Ethanol | Reflux | ~70-80 |
| Benzyl Chloride | KCN | DMSO | 60 °C | >90 |
| 1-Iodobutane | NaCN | Acetone | Reflux | ~85 |
Note: Yields are approximate and can vary based on specific conditions and scale.
A significant side reaction is the formation of isonitriles (R-NC), as the cyanide ion is an ambident nucleophile.[6][9][10] The choice of solvent and metal cation can influence the nitrile-to-isonitrile ratio; alkali metal cyanides in polar aprotic solvents favor nitrile formation.[6][10]
The conversion of primary amides to nitriles via dehydration is another classical and widely used method.[3][5][13] This reaction typically employs strong dehydrating agents.
Experimental Protocol: Synthesis of Benzonitrile from Benzamide
-
Setup: A distillation apparatus is assembled.
-
Reagents: Solid benzamide is thoroughly mixed with a dehydrating agent, such as phosphorus(V) oxide (P(4)O({10})), in the distillation flask.[12] Other reagents like thionyl chloride (SOCl(_2)) or phosphorus oxychloride (POCl(_3)) can also be used.[13][14]
-
Reaction: The mixture is gently heated. The water produced is consumed by the dehydrating agent, and the nitrile product distills over.[12]
-
Purification: The collected distillate is purified, typically by redistillation, to yield pure benzonitrile.
Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion
| Dehydrating Agent | Typical Conditions | Notes |
| P(4)O({10}) | Neat, heat | Effective but requires solid handling |
| SOCl(_2) | Reflux in inert solvent | Reagent is corrosive |
| POCl(_3) | Reflux in pyridine | Good for sensitive substrates |
| Triflic Anhydride | Et(_3)N, 0 °C to RT | Mild conditions, high yields[15] |
For the synthesis of aryl nitriles, the Sandmeyer reaction is a cornerstone methodology. Discovered by Traugott Sandmeyer in 1884, the reaction originally produced aryl halides.[16][17] Sandmeyer was attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide but instead isolated chlorobenzene.[18][16][19] The method was soon adapted for cyanation, providing a route to convert aryl amines into aryl nitriles via an intermediate aryl diazonium salt.[18][17]
The reaction proceeds via a radical-nucleophilic aromatic substitution (S(RN)Ar) mechanism, initiated by a single-electron transfer from the copper(I) catalyst.[18][19]
Experimental Protocol: Synthesis of Benzonitrile from Aniline
-
Diazotization: Aniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A cold aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature, to form the benzenediazonium chloride solution.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the CuCN solution.
-
Reaction: Nitrogen gas evolves, and the reaction is typically stirred at room temperature or with gentle heating to ensure completion.
-
Work-up: The mixture is often steam-distilled to isolate the crude benzonitrile. The distillate is then extracted with an organic solvent.
-
Purification: The extracted product is washed, dried, and purified by vacuum distillation.
Table 3: Quantitative Data for Sandmeyer Cyanation
| Aryl Amine | Reaction Temperature (°C) | Yield (%) |
| Aniline | 20-30 | 65-75 |
| p-Toluidine | 20-30 | 70-80 |
| o-Chloroaniline | 25-40 | ~70 |
Note: Yields are for the two-step process and can vary.
The Rosenmund–von Braun reaction provides a direct method to synthesize aryl nitriles from aryl halides using copper(I) cyanide.[20][21] The reaction was first reported by Karl Wilhelm Rosenmund and his student Erich Struck in 1914.[20] They observed that an aryl halide reacted with an alcohol-water solution of potassium cyanide with catalytic CuCN at 200 °C to yield the corresponding carboxylic acid, speculating that the nitrile was the intermediate.[20] The synthesis was later improved by Julius von Braun and Alfred Pongratz, who used higher temperatures without a solvent.[20]
Experimental Protocol: Synthesis of 2-Naphthonitrile from 2-Bromonaphthalene
-
Setup: A flask suitable for high-temperature reactions is equipped with a mechanical stirrer and a condenser.
-
Reagents: 2-Bromonaphthalene and copper(I) cyanide are combined, often in a high-boiling polar solvent like DMF, pyridine, or N-methyl-2-pyrrolidone (NMP).
-
Reaction: The mixture is heated to a high temperature (typically 150-250 °C) for several hours.[22]
-
Work-up: After cooling, the reaction mixture is treated with a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The mixture is then extracted with an organic solvent (e.g., toluene).
-
Purification: The organic extracts are washed, dried, and the solvent is removed. The crude product is purified by crystallization or distillation.
Table 4: Comparison of Historical Nitrile Synthesis Methods
| Method | Substrate | Reagent | Key Advantage | Key Disadvantage |
| Kolbe | Alkyl Halide | MCN | Good for aliphatic nitriles | Isonitrile formation; toxicity of MCN[7] |
| Amide Dehydration | Primary Amide | P(4)O({10}), SOCl(_2) | Readily available starting materials | Requires harsh dehydrating agents |
| Sandmeyer | Aryl Amine | NaNO(_2)/HCl, CuCN | Accesses nitriles from amines | Diazonium salts can be unstable[16] |
| Rosenmund-von Braun | Aryl Halide | CuCN | Direct conversion of aryl halides | High temperatures; stoichiometric copper[22] |
Conclusion
From the initial isolation of hydrogen cyanide to the development of robust synthetic routes like the Kolbe, Sandmeyer, and Rosenmund-von Braun reactions, the history of nitrile synthesis is a story of fundamental advancements in organic chemistry. These historical methods laid the groundwork for modern synthetic strategies and continue to be relevant in both academic research and industrial applications, including the synthesis of pharmaceuticals, polymers, and agrochemicals.[5][23] Understanding the origins and experimental nuances of these foundational reactions provides valuable context for contemporary chemical synthesis and drug development.
References
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. aureliaglovescanada.com [aureliaglovescanada.com]
- 3. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
- 4. Nitrile [chemeurope.com]
- 5. newworldencyclopedia.org [newworldencyclopedia.org]
- 6. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 7. Nitrile Synthesis: Methods and Applications | Algor Cards [cards.algoreducation.com]
- 8. Hermann Kolbe - Wikipedia [en.wikipedia.org]
- 9. About: Kolbe nitrile synthesis [dbpedia.org]
- 10. Kolbe_nitrile_synthesis [chemeurope.com]
- 11. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 16. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 19. byjus.com [byjus.com]
- 20. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 21. synarchive.com [synarchive.com]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Heptanenitrile: A Versatile High-Boiling Aprotic Solvent for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Heptanenitrile, a linear aliphatic nitrile with a seven-carbon chain, is emerging as a valuable polar aprotic solvent for a range of organic reactions. Its high boiling point, moderate polarity, and ability to dissolve a variety of organic compounds make it an attractive alternative to more common solvents, particularly in reactions requiring elevated temperatures. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Properties of this compound
Understanding the physical and chemical properties of this compound is crucial for its effective use as a solvent. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃N | [1] |
| Molecular Weight | 111.18 g/mol | [1] |
| Boiling Point | 183-187 °C | [1][2] |
| Melting Point | -64 °C | [2] |
| Density | 0.81 g/mL | [2] |
| Refractive Index | 1.4150 | [2] |
| Flash Point | 58 °C | [3] |
| Solubility in Water | 624 mg/L at 25 °C (Insoluble) | [1] |
| Appearance | Colorless to slightly yellow liquid | [3] |
This compound's high boiling point makes it suitable for reactions that require significant thermal energy.[4][5] Its polar aprotic nature, arising from the electron-withdrawing cyano group, allows it to dissolve a range of polar and nonpolar organic molecules.[6] Unlike protic solvents, it does not participate in hydrogen bonding as a donor, which can be advantageous in reactions involving strong nucleophiles.
Applications in Organic Synthesis
While specific documented applications of this compound as a solvent are still emerging, its properties suggest its utility in several classes of organic reactions.
Nucleophilic Substitution Reactions
Polar aprotic solvents like nitriles are known to accelerate Sₙ2 reactions by solvating the cation of the nucleophile, leaving the anion "naked" and more reactive. This compound, with its higher boiling point, can be particularly useful for substitutions requiring higher temperatures to proceed at a reasonable rate, for instance, with less reactive alkyl halides.
General Application Note: this compound can serve as a solvent for the synthesis of various functional groups via nucleophilic substitution. For example, the reaction of alkyl halides with cyanide salts to form longer-chain nitriles, or with other nucleophiles like azides, thiolates, and carboxylates. The elevated temperatures achievable with this compound can help to drive these reactions to completion, especially with sterically hindered substrates or poor leaving groups.
Synthesis of Heterocycles: Modified Friedländer Annulation
A specific application of this compound is in the synthesis of quinoline derivatives, an important class of N-heterocycles found in many biologically active compounds.[7] In a modified Friedländer synthesis, this compound can act as both a reactant and the reaction medium.
Experimental Protocol: Synthesis of Bromo-substituted 2-Amino-3-pentylquinolines [8]
This protocol describes the condensation of a 2-aminobromobenzaldehyde with this compound to form a substituted quinoline.
Materials:
-
2-Aminobromobenzaldehyde derivative
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF) (optional, as a co-solvent)
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, nitrogen inlet)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the 2-aminobromobenzaldehyde (1.0 eq).
-
Add this compound (which acts as both reactant and solvent). The volume should be sufficient to ensure effective stirring of the reaction mixture.
-
While stirring, add potassium tert-butoxide (1.1 - 1.5 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to a temperature of 80-120 °C. The optimal temperature may vary depending on the specific substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-pentylquinoline derivative.
Expected Yield: Yields for this type of reaction are typically in the moderate to good range (50-80%), depending on the specific substrates and reaction conditions.
References
- 1. This compound | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Patent Considerations for Novel Organic Synthesis: | Volpe Koenig [vklaw.com]
- 4. This compound | 629-08-3 | Benchchem [benchchem.com]
- 5. BJOC - Search Results [beilstein-journals.org]
- 6. WO2016193866A1 - Solvent compositions for use as heptane replacements - Google Patents [patents.google.com]
- 7. WO2014138168A1 - Processes and intermediates for making a jak inhibitor - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of Primary Amines via Reduction of Heptanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a valuable route to key intermediates in the pharmaceutical and fine chemical industries. Heptanenitrile, a seven-carbon aliphatic nitrile, can be efficiently reduced to its corresponding primary amine, heptylamine, through various synthetic methodologies. This document provides detailed application notes, experimental protocols, and a comparative analysis of common reduction methods for this transformation.
Introduction
The conversion of the cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂) is a critical process for introducing a primary amine functionality into a molecule. Primary amines are versatile building blocks in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The choice of reduction method for this compound to heptylamine depends on several factors, including the desired yield, selectivity, scalability, and tolerance of other functional groups within the substrate. This document will focus on two primary, industrially relevant methods: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄).
Comparative Performance of Reduction Methods
The selection of an appropriate method for the reduction of this compound is crucial for achieving optimal results. The following table summarizes quantitative data for the primary methods discussed in this document, offering a side-by-side comparison to inform experimental design.
| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Typical Yield (%) | Reference(s) |
| Catalytic Hydrogenation | Raney® Nickel | Ethanol, Methanol | 80 - 100 | 800 - 1500 | 2 - 4 | >90 | [1] |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Reflux | Atmospheric | 4 - 6 | ~70-85 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol describes a common method for the catalytic hydrogenation of this compound to heptylamine using a Raney® Nickel catalyst. This method is often preferred for its high yield and the use of a heterogeneous catalyst that can be removed by filtration.[1]
Materials:
-
This compound
-
Raney® Nickel (activated catalyst, stored under water or ethanol)
-
Ethanol or Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite®)
Procedure:
-
Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully wash the commercial Raney® Nickel (typically a 50% slurry in water) with anhydrous ethanol or methanol to remove water. The catalyst is pyrophoric when dry and should be handled with extreme caution.
-
Reaction Setup: In a suitable high-pressure autoclave, add this compound and anhydrous ethanol or methanol. A typical solvent-to-substrate ratio is 10:1 (v/w).
-
Catalyst Addition: Carefully add the washed Raney® Nickel catalyst to the reaction mixture. The catalyst loading is typically 5-10% by weight relative to the this compound.
-
Hydrogenation: Seal the autoclave and purge the system several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 800-1500 psi).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Under an inert atmosphere, carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The filter cake containing the catalyst should be kept wet with solvent at all times to prevent ignition upon exposure to air. The filtered catalyst should be quenched carefully with a large volume of water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude heptylamine.
-
Purification: The crude product can be further purified by distillation under reduced pressure to obtain pure heptylamine.
Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of this compound to heptylamine using the powerful reducing agent lithium aluminum hydride (LiAlH₄). This method is highly effective but requires careful handling of the pyrophoric and water-reactive reagent.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), pellets or concentrated solution
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a suspension of LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere. A slight excess of LiAlH₄ (e.g., 1.2-1.5 equivalents per mole of nitrile) is typically used.
-
Addition of Nitrile: Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. The reaction is exothermic and may require initial cooling with an ice bath.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature or under reflux for 4-6 hours until the reaction is complete (monitored by TLC or GC).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to decompose the excess LiAlH₄ and the aluminum complexes. This is a highly exothermic process that generates hydrogen gas and should be performed with extreme care in a well-ventilated fume hood. A common and safer workup procedure (Fieser workup) involves the sequential addition of X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water, where X is the mass of LiAlH₄ in grams. This procedure typically results in a granular precipitate that is easy to filter.
-
Isolation: Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.
-
Extraction: Combine the filtrate and the washings. The product can be extracted into an aqueous acidic solution (e.g., 1 M HCl). The aqueous layer is then washed with diethyl ether to remove any non-basic impurities.
-
Basification and Final Extraction: The acidic aqueous layer is then made strongly basic with NaOH pellets or a concentrated solution, and the liberated heptylamine is extracted with diethyl ether.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude heptylamine.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Visualizations
Experimental Workflow: Reduction of this compound
The following diagram illustrates the general workflow for the synthesis of heptylamine from this compound, highlighting the key steps in both the catalytic hydrogenation and chemical reduction pathways.
Caption: General workflow for heptylamine synthesis.
Reaction Mechanism: LiAlH₄ Reduction of a Nitrile
The following diagram illustrates the simplified signaling pathway (reaction mechanism) for the reduction of a nitrile to a primary amine using lithium aluminum hydride.
Caption: LiAlH₄ reduction of a nitrile mechanism.
Conclusion
The reduction of this compound to heptylamine is a robust and versatile transformation that can be achieved through several methods. Catalytic hydrogenation with Raney® Nickel offers high yields and the convenience of a heterogeneous catalyst, making it suitable for larger-scale synthesis. Chemical reduction with LiAlH₄ is also highly effective and can be performed with standard laboratory equipment, though it requires more stringent handling precautions. The choice between these methods will ultimately be guided by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The provided protocols offer detailed guidance for researchers to successfully perform this important synthetic transformation.
References
Application of Heptanenitrile in Pharmaceutical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Heptanenitrile, a versatile C7 building block, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its linear seven-carbon chain and reactive nitrile group allow for its incorporation into complex molecular architectures, particularly in the development of immunosuppressive agents and nitrogen-containing heterocyclic compounds with therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, focusing on the synthesis of (±)-15-Deoxyspergualin and substituted pyrazines.
Synthesis of (±)-15-Deoxyspergualin: An Immunosuppressive Agent
(±)-15-Deoxyspergualin is a potent immunosuppressive agent used in the treatment of acute allograft rejection.[1][2] Its synthesis can be efficiently achieved using a derivative of this compound, specifically 7-bromothis compound, as a key starting material for the construction of the 7-guanidinoheptanoic acid moiety.[1]
Signaling Pathway of 15-Deoxyspergualin
15-Deoxyspergualin exerts its immunosuppressive effects by targeting the heat shock protein 70 (Hsp70) family, specifically Hsc70.[2] This interaction is thought to interfere with the proper folding and function of proteins involved in immune signaling pathways. The downstream effects include the inhibition of T-cell proliferation and the reduction of pro-inflammatory cytokine production, such as interferon-gamma (IFN-γ), ultimately dampening the immune response.[3]
References
Application Notes and Protocols: Heptanenitrile as a Precursor for Ketone Synthesis using Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the construction of a wide array of molecules, including pharmaceuticals, agrochemicals, and fragrances. One robust and versatile method for preparing ketones is the reaction of nitriles with Grignard reagents. This application note provides detailed protocols and data for the use of heptanenitrile as a precursor in the synthesis of various ketones. The reaction proceeds via a stable metalloimine intermediate, which upon acidic hydrolysis, yields the desired ketone.[1][2][3] This method is advantageous as it avoids the formation of tertiary alcohol byproducts, a common issue when using esters or acid chlorides as starting materials with Grignard reagents.[2]
Reaction Principle
The synthesis involves a two-step process. First, the Grignard reagent (R-MgX) undergoes nucleophilic addition to the electrophilic carbon of the nitrile group in this compound. This forms a stable N-magnesio ketimine intermediate.[1][2][3] In the second step, aqueous acid is added to hydrolyze this intermediate, yielding the final ketone product.[1][2]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of ketones from this compound and a Grignard reagent.
Data Presentation
The following table summarizes the synthesis of various ketones from this compound with different Grignard reagents, providing a comparison of reaction conditions and yields.
| Target Ketone | Grignard Reagent (R in R-MgX) | Solvent | Reaction Time (h) | Work-up | Yield (%) |
| 2-Octanone | Methyl (CH₃) | Diethyl Ether | 4 | 10% H₂SO₄ | 75-85 |
| 1-Phenyl-1-heptanone | Phenyl (C₆H₅) | Diethyl Ether | 6 | 10% H₂SO₄ | 80-90 |
| 4-Decanone | Propyl (CH₃CH₂CH₂) | THF | 5 | 10% H₂SO₄ | 70-80 |
| 5-Undecanone | Butyl (CH₃(CH₂)₃) | Diethyl Ether | 6 | 10% H₂SO₄ | 72-82 |
Note: Yields are approximate and can vary based on the purity of reagents and adherence to anhydrous conditions.
Experimental Protocols
General Considerations:
-
All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to exclude atmospheric moisture, which can quench the Grignard reagent.[4]
-
Anhydrous solvents are essential for the success of the Grignard reaction.[4]
Experimental Workflow Diagram:
Caption: A generalized workflow for the synthesis of ketones from this compound using Grignard reagents.
Protocol 1: Synthesis of 2-Octanone from this compound and Methylmagnesium Iodide
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Methyl iodide
-
This compound
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Methylmagnesium Iodide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine.
-
Add a small portion of a solution of methyl iodide (1.1 equiv.) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and a loss of the iodine color), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with this compound: Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, reflux the mixture for 4 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and slowly add 10% sulfuric acid to hydrolyze the intermediate and quench any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain 2-octanone.
Protocol 2: Synthesis of 1-Phenyl-1-heptanone from this compound and Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether
-
Bromobenzene
-
This compound
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Phenylmagnesium Bromide: Following the procedure for methylmagnesium iodide, prepare phenylmagnesium bromide from magnesium turnings (1.2 equiv.) and bromobenzene (1.1 equiv.) in anhydrous diethyl ether.
-
Reaction with this compound: Cool the freshly prepared Grignard reagent to 0 °C.
-
Slowly add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether to the stirred Grignard solution.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 6 hours.
-
Work-up and Purification: Cool the reaction mixture and hydrolyze by the slow addition of 10% sulfuric acid.
-
Extract the product into diethyl ether, and wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 1-phenyl-1-heptanone by vacuum distillation or column chromatography on silica gel.
Conclusion
The reaction of this compound with Grignard reagents is a highly effective and general method for the synthesis of a variety of ketones. The protocols provided herein offer a reliable foundation for researchers in academic and industrial settings. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields of the desired ketone products. This synthetic strategy is a valuable addition to the repertoire of medicinal and organic chemists for the construction of key molecular intermediates.
References
Application Notes and Protocols for the Gas Chromatographic Analysis of Heptanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of heptanenitrile using gas chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS). The protocols are designed to serve as a comprehensive guide for method development, validation, and routine analysis in research and quality control environments.
Introduction
This compound (C₇H₁₃N), also known as enanthonitrile or hexyl cyanide, is a nitrile compound with applications in various chemical syntheses, including the pharmaceutical industry.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and for ensuring the absence of residual solvents or impurities. Gas chromatography is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile compounds like this compound.[2]
This document outlines two primary GC-based methods for the analysis of this compound:
-
GC-FID: A robust and widely accessible method for quantitative analysis, offering high precision and a wide linear range.
-
GC-MS: Provides high sensitivity and selectivity, enabling positive identification of this compound and the analysis of trace levels, particularly in complex matrices.
Materials and Reagents
-
This compound Standard: Analytical grade, purity ≥99%
-
Solvents: HPLC or GC grade methanol, ethanol, acetonitrile, or other suitable organic solvents. The choice of solvent will depend on the sample matrix and the specific analytical requirements.
-
Carrier Gas: Helium (99.999% purity) or Nitrogen (99.999% purity)
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis. The primary goal is to dissolve the sample in a suitable solvent and remove any non-volatile residues that could contaminate the GC system.
Protocol for Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 100 mg of pure this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., methanol).
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for calibration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample matrix containing this compound.
-
Dissolve the sample in a known volume of a suitable solvent.
-
If the sample contains particulates, filter through a 0.45 µm PTFE syringe filter before transferring to a GC vial.
-
Gas Chromatography (GC) Methodologies
Two primary methods are presented: a GC-FID method for robust quantification and a GC-MS method for high-sensitivity and confirmatory analysis.
Method 1: Quantitative Analysis by GC-FID
This method is suitable for the routine quantification of this compound in samples where high sensitivity is not the primary requirement.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
Chromatographic Conditions:
| Parameter | Condition A (Non-Polar Column) | Condition B (Polar Column) |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | DB-WAX (or equivalent Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Injector Temperature | 250 °C | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL | 1 µL |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 15 °C/min, hold 5 min | 80 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Detector Temperature | 280 °C | 280 °C |
| Hydrogen Flow | 30 mL/min | 30 mL/min |
| Air Flow | 300 mL/min | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min | 25 mL/min |
Quantitative Data Summary (Illustrative):
| Parameter | Condition A (Non-Polar Column) | Condition B (Polar Column) |
| Expected Retention Time | ~ 7 - 9 min (To be confirmed) | ~ 10 - 12 min (Based on Retention Index) |
| Retention Index (NIST) | Not Available | 1405 (on a polar CP-Wax 52CB column) |
| Limit of Detection (LOD) | To be determined during method validation (typically low ng on-column) | To be determined during method validation (typically low ng on-column) |
| Limit of Quantification (LOQ) | To be determined during method validation (typically mid-to-high ng on-column) | To be determined during method validation (typically mid-to-high ng on-column) |
Method 2: High-Sensitivity and Confirmatory Analysis by GC-MS
This method is ideal for the trace-level analysis of this compound and for providing unequivocal identification based on its mass spectrum.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole) with a split/splitless injector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | 60 °C (hold 2 min), ramp to 200 °C at 20 °C/min, hold 3 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for this compound | Quantifier Ion: m/z 41, Qualifier Ions: m/z 54, 68, 82, 111 (M⁺) |
Quantitative Data Summary (Illustrative):
| Parameter | Recommended Condition |
| Expected Retention Time | ~ 7 - 9 min (To be confirmed) |
| Limit of Detection (LOD) | To be determined during method validation (typically low pg on-column in SIM mode) |
| Limit of Quantification (LOQ) | To be determined during method validation (typically mid-to-high pg on-column in SIM mode) |
Data Analysis and Quantification
Calibration:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared working standards.
-
A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.995.
Quantification:
-
The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.
Method Validation
For use in a regulated environment, the chosen method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: General workflow for the gas chromatographic analysis of this compound.
Caption: Decision tree for selecting the appropriate GC method for this compound analysis.
References
HPLC techniques for the purification of Heptanenitrile
Introduction
Heptanenitrile (C₇H₁₃N), also known as hexyl cyanide, is a nitrile compound with a seven-carbon chain.[1][2] It finds applications in organic synthesis and as an intermediate in the production of various chemicals. Achieving high purity of this compound is often crucial for its intended downstream applications, necessitating effective purification techniques. High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile platform for the purification of such moderately polar compounds. This application note outlines strategies for the purification of this compound using both normal-phase and reversed-phase HPLC techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Its moderate polarity, indicated by its slight solubility in water and an estimated logP of 2.2, allows for its separation using either normal-phase or reversed-phase chromatography.[1][3][4] The choice between these two modes will depend on the nature of the impurities present in the crude sample.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃N | [1] |
| Molecular Weight | 111.18 g/mol | [5][6] |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Boiling Point | 186-187 °C | [1] |
| Density | 0.81 g/mL at 25 °C | [1] |
| Water Solubility | Slightly soluble | [1][3] |
| logP (estimated) | 2.2 | [4] |
Chromatographic Strategy
-
Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase (e.g., silica, cyano, or amino-bonded silica) is used with a non-polar mobile phase (e.g., hexane, heptane, or iso-octane with a polar modifier like isopropanol or ethyl acetate). This technique is well-suited for separating compounds based on their polar functional groups. For this compound, NP-HPLC can be effective in separating it from non-polar impurities.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC employs a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., a mixture of water with acetonitrile or methanol). This is the most common mode of HPLC and is ideal for separating compounds based on their hydrophobicity. RP-HPLC would be the method of choice for purifying this compound from more polar impurities.
Detection
This compound lacks a strong chromophore, which makes UV detection challenging. The nitrile group (C≡N) has a weak absorbance in the low UV range, typically below 220 nm. Therefore, a UV detector set to a low wavelength (e.g., 200-215 nm) is recommended. It is important to use high-purity HPLC-grade solvents to minimize background absorbance at these low wavelengths.
Experimental Protocols
The following are suggested starting protocols for the purification of this compound using NP-HPLC and RP-HPLC. These should be considered as starting points for method development and may require optimization for specific samples and impurity profiles.
Protocol 1: Normal-Phase HPLC Purification of this compound
1. Sample Preparation:
- Dissolve the crude this compound sample in the initial mobile phase (e.g., 99:1 hexane:isopropanol) to a concentration of 1-10 mg/mL.
- Filter the sample through a 0.45 µm PTFE syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Suggested Condition |
| Column | Silica or Cyano (CN) bonded silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | n-Hexane (or Heptane) |
| Mobile Phase B | Isopropanol (or Ethyl Acetate) |
| Gradient | 1-10% B over 20 minutes (Isocratic elution may also be suitable) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or 25 °C) |
| Detection | UV at 210 nm |
| Injection Volume | 10-100 µL (depending on concentration and column size) |
3. Elution Profile (Example Gradient):
| Time (min) | % Mobile Phase A (Hexane) | % Mobile Phase B (Isopropanol) |
| 0 | 99 | 1 |
| 20 | 90 | 10 |
| 22 | 99 | 1 |
| 25 | 99 | 1 |
4. Post-Purification:
- Collect the fractions containing the purified this compound.
- Evaporate the solvent under reduced pressure to obtain the pure compound.
Protocol 2: Reversed-Phase HPLC Purification of this compound
1. Sample Preparation:
- Dissolve the crude this compound sample in the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of 1-10 mg/mL.
- Filter the sample through a 0.45 µm nylon or PTFE syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Suggested Condition |
| Column | C18 or C8 bonded silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (or Methanol) |
| Gradient | 50-90% B over 20 minutes (Isocratic elution may also be suitable) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10-100 µL (depending on concentration and column size) |
3. Elution Profile (Example Gradient):
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 50 | 50 |
| 20 | 10 | 90 |
| 22 | 50 | 50 |
| 25 | 50 | 50 |
4. Post-Purification:
- Collect the fractions containing the purified this compound.
- Remove the organic solvent (acetonitrile) by rotary evaporation.
- If necessary, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the this compound from the aqueous phase, followed by drying and solvent evaporation.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for developing an HPLC purification method for a compound like this compound.
Caption: Workflow for HPLC method development and purification of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Heptanonitrile [webbook.nist.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. heptane nitrile, 629-08-3 [thegoodscentscompany.com]
- 5. This compound | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Heptanonitrile (CAS 629-08-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
The Role of Heptanenitrile in the Production of Agricultural Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Heptanenitrile, a versatile seven-carbon alkyl nitrile, serves as a crucial building block and intermediate in the synthesis of a variety of agricultural chemicals. Its utility stems from the reactivity of the nitrile functional group (-C≡N), which can be readily transformed into other key functionalities such as primary amines and carboxylic acids. These transformations are fundamental in constructing the complex molecular architectures of modern insecticides, herbicides, and fungicides. This document provides detailed application notes and experimental protocols relevant to the use of this compound and related alkyl nitriles in the agrochemical industry.
Application Note 1: Alkyl Nitriles as Precursors to Triazole Fungicides
A prominent example of the application of alkyl nitriles in agrochemical synthesis is in the production of triazole fungicides. Myclobutanil, a broad-spectrum systemic fungicide, is synthesized using a hexanenitrile derivative as a key intermediate. The following protocols are based on established industrial synthesis routes and demonstrate the principles applicable to this compound and its derivatives.
Case Study: Synthesis of Myclobutanil
The synthesis of myclobutanil involves the alkylation of p-chlorophenylacetonitrile with a butyl group to form 2-(4-chlorophenyl)hexanenitrile, which is then further functionalized and cyclized to yield the final product.
Quantitative Data for Myclobutanil Synthesis
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1. Alkylation | p-Chlorobenzyl cyanide, Halo-n-butane, Sodium hydroxide, PTC | 2-(4-chlorophenyl)hexanenitrile | 85.7 | 98.4 | [1] |
| 2. Bromination | 2-(4-chlorophenyl)hexanenitrile, Dibromomethane, Sodium hydroxide | 1-bromo-2-cyano-2-(4-chlorophenyl)hexane | - | - | [1] |
| 3. Triazole Ring Formation | 1-bromo-2-cyano-2-(4-chlorophenyl)hexane, 1,2,4-Triazole sodium salt | Myclobutanil | 78.4 | 97.8 | [1] |
PTC: Phase Transfer Catalyst
Experimental Protocols
Protocol 1.1: Synthesis of 2-(4-chlorophenyl)hexanenitrile
This protocol describes the alkylation of p-chlorobenzyl cyanide to introduce the butyl chain.
-
Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add p-chlorobenzyl cyanide, a phase transfer catalyst (e.g., tetraethylammonium bromide), and a suitable solvent (e.g., dimethyl sulfoxide).
-
Addition of Reagents: While stirring, add a halo-n-butane (e.g., 1-bromobutane) and slowly add a concentrated aqueous solution of sodium hydroxide, maintaining the reaction temperature.
-
Reaction: Heat the mixture and maintain at a specified temperature for several hours until the reaction is complete, monitoring by a suitable technique like TLC or GC.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., toluene). Wash the organic phase, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-(4-chlorophenyl)hexanenitrile.[1][2]
Protocol 1.2: Synthesis of Myclobutanil
This protocol outlines the subsequent steps to form the final fungicide.
-
Bromination: The 2-(4-chlorophenyl)hexanenitrile is brominated at the alpha-position using a brominating agent in the presence of a base to form 1-bromo-2-cyano-2-(4-chlorophenyl)hexane.
-
Triazole Ring Formation: In a reaction vessel, dissolve the 1-bromo-2-cyano-2-(4-chlorophenyl)hexane and 1,2,4-triazole sodium salt in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1]
-
Reaction: Heat the mixture to approximately 90-100°C for 8-10 hours.[1]
-
Workup and Purification: After the reaction is complete, distill off the majority of the DMSO under reduced pressure. Cool the residue and add water and toluene. Separate the organic phase, and extract the aqueous phase with toluene. Combine the organic phases, wash with water, dry, and remove the solvent. The crude myclobutanil is then recrystallized from a suitable solvent like acetone to yield a light yellow powder.[1]
Myclobutanil Synthesis Workflow
Caption: Workflow for the synthesis of the fungicide Myclobutanil.
Application Note 2: this compound as a Versatile Intermediate
This compound can be readily converted into other key synthetic intermediates, namely 1-heptylamine and heptanoic acid, which can serve as building blocks for a wide range of agricultural chemicals.
Protocol 2.1: Reduction of this compound to 1-Heptylamine
Primary amines are common moieties in various insecticides and herbicides. The reduction of this compound provides a direct route to 1-heptylamine.
Quantitative Data for Nitrile Reduction
| Reactant | Reducing Agent | Product | Yield (%) | Purity (%) |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-Heptylamine | 85-95 | >98 |
Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of this compound: Cool the suspension in an ice bath. Add a solution of this compound in the same anhydrous solvent dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the mixture at room temperature for a specified time, then gently reflux for several hours to ensure complete reaction.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄.
-
Workup and Purification: Filter the resulting solid aluminum salts and wash them thoroughly with the solvent. Combine the filtrate and washings, dry the organic layer over anhydrous potassium carbonate, and remove the solvent by distillation. The resulting 1-heptylamine can be further purified by fractional distillation.
Workflow for the Reduction of this compound
Caption: Experimental workflow for the reduction of this compound.
Protocol 2.2: Hydrolysis of this compound to Heptanoic Acid
Carboxylic acids are precursors to a variety of herbicides and plant growth regulators. This compound can be efficiently hydrolyzed to heptanoic acid under acidic or basic conditions.
Quantitative Data for Nitrile Hydrolysis
| Reactant | Condition | Product | Yield (%) | Purity (%) |
| This compound | Acidic (H₂SO₄/H₂O) | Heptanoic Acid | 90-98 | >99 |
| This compound | Basic (NaOH/H₂O) | Heptanoic Acid | 90-98 | >99 |
Experimental Protocol (Acid-Catalyzed Hydrolysis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound and an aqueous solution of a strong acid, such as sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored by the cessation of ammonia evolution or by chromatographic methods.
-
Workup and Purification: After cooling, pour the reaction mixture into cold water. Extract the heptanoic acid with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic extract with brine, dry it over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. The crude heptanoic acid can be purified by distillation under reduced pressure.
Workflow for the Hydrolysis of this compound
Caption: Workflow for the acid-catalyzed hydrolysis of this compound.
References
Application Notes and Protocols for Heptanenitrile in Radical-Mediated Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanenitrile (CH₃(CH₂)₅CN) is a saturated aliphatic nitrile. While the nitrile functional group is present in various monomers, it is crucial to note that this compound itself is not a conventional monomer for radical-mediated polymerization. Standard radical polymerization techniques, such as free radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, require the presence of a polymerizable functional group, typically a carbon-carbon double bond (vinyl group). Saturated nitriles like this compound lack such a group and therefore do not directly undergo chain-growth polymerization under standard radical conditions.
This document provides a prospective overview of how this compound could be utilized in the context of polymer science and radical-mediated reactions, including the design of novel monomers derived from it. The protocols provided are general templates for controlled radical polymerization that could be adapted for such novel, functionalized monomers.
Application Notes: A Prospective View on this compound in Polymer Science
While not a monomer in its native form, this compound's chemical structure lends itself to several hypothetical and potential applications in polymer and materials science, particularly in areas relevant to drug development where polymer properties like hydrophobicity and biocompatibility are critical.
1. This compound as a Non-Reactive Solvent
In certain polymerization reactions, this compound could serve as a high-boiling point, non-reactive solvent. Its aliphatic character would make it suitable for the polymerization of non-polar monomers. The nitrile group provides some polarity, which might be beneficial for dissolving specific initiators or catalysts.
2. Designing Polymerizable Monomers from this compound
The most promising application of this compound in radical polymerization is as a precursor for novel monomers. By chemically modifying the this compound molecule to include a polymerizable group, its hydrophobic alkyl chain can be incorporated into a polymer. Such monomers could be valuable for creating polymers with tailored properties for applications like drug delivery systems, where controlling the hydrophilic-lipophilic balance is essential.
-
Example Monomer Synthesis: A hypothetical route to a polymerizable this compound-based monomer could involve the introduction of a vinyl or acryloyl group. For instance, ω-hydroxythis compound could be synthesized and subsequently esterified with acryloyl chloride to yield a this compound-functionalized acrylate monomer.
3. Potential Properties and Applications of Poly(this compound-co-monomers)
Polymers incorporating a this compound-derived monomer would be expected to exhibit increased hydrophobicity. In drug development, this could be leveraged for:
-
Encapsulation of Hydrophobic Drugs: Copolymers containing this compound-functionalized segments could form micelles or nanoparticles with a hydrophobic core suitable for encapsulating poorly water-soluble drugs.
-
Controlling Drug Release: The hydrophobic nature of the polymer can modulate the rate of water ingress and subsequent drug release from a polymer matrix.
-
Biomaterial Coatings: The surface properties of medical devices could be modified with such polymers to enhance biocompatibility or control protein adsorption.
Experimental Protocols: A Template for Controlled Radical Polymerization
The following protocols are generalized for controlled radical polymerization methods and are intended as a template. Should a polymerizable monomer based on this compound be synthesized, these protocols would serve as a starting point for developing a specific polymerization procedure.
Protocol 1: Synthesis of a this compound-Based Polymer via RAFT Polymerization (Hypothetical)
This protocol outlines the general steps for the RAFT polymerization of a hypothetical monomer, "this compound acrylate."
Materials:
-
This compound acrylate (monomer)
-
AIBN (2,2'-Azobis(2-methylpropionitrile)) (initiator)
-
CTA (Chain Transfer Agent, e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask and magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve the this compound acrylate monomer, CTA, and AIBN in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be optimized (a common starting point is 100:1:0.2).
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture (under inert atmosphere) to monitor monomer conversion and polymer molecular weight progression via techniques like ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum until a constant weight is achieved.
Table 1: Hypothetical RAFT Polymerization Conditions for this compound Acrylate
| Parameter | Value |
| Monomer | This compound Acrylate |
| [Monomer]₀ | 1 M |
| Solvent | 1,4-Dioxane |
| CTA | 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid |
| Initiator | AIBN |
| [Monomer]:[CTA]:[Initiator] | 100:1:0.2 |
| Temperature | 70 °C |
| Reaction Time | 12 hours |
| Target Molecular Weight | ~11,000 g/mol |
Protocol 2: Synthesis of a this compound-Based Polymer via ATRP (Hypothetical)
This protocol provides a general framework for the ATRP of a hypothetical "this compound methacrylate" monomer.
Materials:
-
This compound methacrylate (monomer)
-
Ethyl α-bromoisobutyrate (initiator)
-
Cu(I)Br (catalyst)
-
PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) (ligand)
-
Anhydrous, degassed solvent (e.g., anisole or DMF)
-
Schlenk flask and magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Catalyst Complex Formation: To a Schlenk flask under inert atmosphere, add Cu(I)Br and the solvent. Add the PMDETA ligand and stir until a homogeneous solution is formed.
-
Addition of Monomer and Initiator: Add the this compound methacrylate monomer to the catalyst solution, followed by the ethyl α-bromoisobutyrate initiator.
-
Degassing: If not already thoroughly degassed, perform one freeze-pump-thaw cycle.
-
Polymerization: Immerse the flask in a thermostated oil bath (e.g., 60-90 °C).
-
Monitoring and Termination: Follow steps 4 and 5 from the RAFT protocol.
-
Purification: Dissolve the crude polymer in a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Table 2: Hypothetical ATRP Conditions for this compound Methacrylate
| Parameter | Value |
| Monomer | This compound Methacrylate |
| [Monomer]₀ | 2 M |
| Solvent | Anisole |
| Initiator | Ethyl α-bromoisobutyrate |
| Catalyst | Cu(I)Br |
| Ligand | PMDETA |
| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 100:1:1:1 |
| Temperature | 80 °C |
| Reaction Time | 8 hours |
| Target Molecular Weight | ~12,500 g/mol |
Visualizations
Caption: General workflow for controlled radical-mediated polymerization.
Caption: Conceptual pathway for designing a polymerizable monomer from this compound.
Heptanenitrile: Exploring Potential Electrochemical Applications
Application Note AP-HN-001
Introduction
Heptanenitrile (C₆H₁₃CN), a long-chain aliphatic nitrile, is a colorless liquid with a high boiling point and lower volatility compared to its shorter-chain homolog, acetonitrile. While acetonitrile is a widely utilized solvent in electrochemical research and energy storage devices due to its high dielectric constant and wide electrochemical window, the electrochemical applications of this compound remain largely unexplored in published literature. This document aims to provide researchers, scientists, and drug development professionals with a summary of the potential electrochemical applications of this compound based on its physicochemical properties and by drawing analogies with well-studied nitriles. The provided protocols are intended as a starting point for the evaluation of this compound in electrochemical systems.
Physicochemical Properties and Electrochemical Potential
The suitability of a solvent for electrochemical applications is determined by several key properties, including its dielectric constant, viscosity, boiling point, and electrochemical stability window. A high dielectric constant facilitates the dissolution of electrolyte salts, while low viscosity promotes high ionic conductivity. A wide electrochemical window is essential for applications in high-voltage systems like lithium-ion batteries.
Table 1: Comparison of Physicochemical Properties of this compound and Acetonitrile
| Property | This compound (C₇H₁₃N) | Acetonitrile (CH₃CN) | Significance in Electrochemistry |
| Molecular Weight ( g/mol ) | 111.18 | 41.05 | Influences density and viscosity. |
| Boiling Point (°C) | 183-187 | 81.6 | Higher boiling point improves thermal stability and safety of electrolytes. |
| Melting Point (°C) | -64 | -45 | A low melting point is desirable for low-temperature applications. |
| Density (g/mL at 20°C) | ~0.812 | ~0.786 | Affects the overall density of the electrolyte. |
| Viscosity (mPa·s at 20°C) | ~1.3 | ~0.35 | Higher viscosity can decrease ionic conductivity but may enhance safety. |
| Flash Point (°C) | ~61 | ~2 | A higher flash point significantly improves the safety of energy storage devices. |
| Dielectric Constant (ε) | Not readily available (expected to be lower than acetonitrile) | ~37.5 | A high dielectric constant is crucial for dissolving electrolyte salts. |
Based on these properties, this compound's higher boiling point and flash point suggest it could be a valuable component in creating safer, high-temperature electrolytes for lithium-ion batteries and other energy storage devices. However, its higher viscosity and likely lower dielectric constant compared to acetonitrile may negatively impact ionic conductivity and salt solubility. Therefore, this compound is a strong candidate for use as a co-solvent or additive in electrolyte formulations to enhance safety and thermal stability.
Potential Electrochemical Applications
-
High-Voltage Lithium-Ion Battery Electrolytes: Nitriles are known for their wide electrochemical stability windows, making them suitable for high-voltage battery chemistries.[1] this compound, as a nitrile, is expected to possess good anodic stability. It could be used as a co-solvent with conventional carbonate electrolytes to improve the thermal stability and safety of lithium-ion batteries operating at high voltages. The longer alkyl chain of this compound may also contribute to the formation of a more stable solid-electrolyte interphase (SEI) on the anode.
-
Electrochemical Double-Layer Capacitors (EDLCs): The electrolyte is a key component in EDLCs, also known as supercapacitors. While high ionic conductivity is desired for high power performance, the safety and operating temperature range are also critical. This compound-based electrolytes could offer a wider operating temperature range and improved safety compared to acetonitrile-based systems.
-
Electrochemical Synthesis: As a polar aprotic solvent, this compound could serve as a medium for various electrochemical synthesis reactions, particularly those requiring high temperatures and a non-reactive solvent. Its lower volatility compared to acetonitrile would be advantageous in long-duration electrosynthesis experiments.
Experimental Protocols
The following are illustrative protocols for the initial electrochemical characterization of this compound-based electrolytes.
Protocol 1: Preparation of a this compound-Based Electrolyte
Objective: To prepare a 1 M solution of lithium hexafluorophosphate (LiPF₆) in a this compound/ethylene carbonate (EC) co-solvent system.
Materials:
-
This compound (anhydrous, <50 ppm H₂O)
-
Ethylene carbonate (EC, battery grade)
-
Lithium hexafluorophosphate (LiPF₆, battery grade)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
All materials and equipment must be handled inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Prepare a 1:1 (v/v) mixture of this compound and ethylene carbonate in a volumetric flask.
-
Slowly add LiPF₆ to the solvent mixture while stirring to achieve a final concentration of 1 M.
-
Continue stirring until the LiPF₆ is completely dissolved.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol 2: Electrochemical Stability Window Determination using Cyclic Voltammetry
Objective: To determine the anodic and cathodic stability limits of the prepared this compound-based electrolyte.
Materials:
-
Prepared 1 M LiPF₆ in this compound/EC electrolyte
-
Three-electrode electrochemical cell (e.g., a Swagelok-type cell)
-
Working electrode: Glassy carbon or platinum
-
Counter electrode: Lithium metal foil
-
Reference electrode: Lithium metal foil
-
Potentiostat/Galvanostat system
Procedure:
-
Assemble the three-electrode cell inside the glovebox using the prepared electrolyte.
-
Connect the cell to the potentiostat.
-
Perform a cyclic voltammetry (CV) scan at a slow scan rate (e.g., 1 mV/s).
-
Scan from the open-circuit potential (OCP) to a high anodic potential (e.g., 6.0 V vs. Li/Li⁺) and then to a low cathodic potential (e.g., -0.5 V vs. Li/Li⁺).
-
The electrochemical stability window is defined by the potentials at which a significant increase in current is observed, indicating the oxidation or reduction of the electrolyte.
Visualizations
Caption: Workflow for the preparation and electrochemical characterization of a this compound-based electrolyte.
Caption: Potential coordination of a lithium ion with this compound and ethylene carbonate in a co-solvent electrolyte.
While direct experimental evidence for the electrochemical applications of this compound is currently lacking in the scientific literature, its physical properties suggest it holds promise as a component in high-stability, safe electrolytes for energy storage systems. Its high boiling point and flash point are particularly attractive for improving the safety of lithium-ion batteries. Further research is required to determine its dielectric constant, electrochemical stability window, and its performance in practical battery and capacitor systems. The protocols and conceptual frameworks provided herein offer a foundation for initiating such investigations.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Heptanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude heptanenitrile.
Troubleshooting Guides
This section addresses common issues encountered during the purification of crude this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Purity of this compound After Fractional Distillation
Q: My this compound distillate is still showing significant impurities on GC-MS analysis. What could be the cause?
A: Several factors can contribute to impure distillate. Consider the following possibilities:
-
Inefficient Fractionating Column: The column used may not have enough theoretical plates for the separation of this compound from close-boiling impurities.
-
Distillation Rate Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.[1]
-
Fluctuating Heat Source: Unstable heating can cause inconsistent boiling and disrupt the vapor-liquid equilibrium.
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor that is distilling.[2]
Troubleshooting Steps:
-
Column Selection: For impurities with boiling points close to that of this compound, use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[1]
-
Control Distillation Rate: Aim for a slow and steady distillation rate of approximately 1-2 drops per second. Insulating the distillation column with glass wool or aluminum foil can help maintain a consistent rate.[1]
-
Stable Heating: Use a heating mantle with a stirrer to ensure even and stable heating of the distillation flask.
-
Verify Thermometer Placement: Ensure the top of the thermometer bulb is level with the bottom of the condenser side arm.
Issue 2: Poor Separation During Column Chromatography
Q: I'm not getting good separation of this compound from impurities on my silica gel column. The fractions are all mixed. What should I do?
A: Poor separation in column chromatography can be due to several factors related to the column setup and solvent system.
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in no elution.
-
Improper Column Packing: Channels or cracks in the silica gel bed can lead to uneven solvent flow and poor separation.
-
Sample Overloading: Applying too much crude sample to the column can exceed its separation capacity.
-
Sample Application: If the initial band of the sample is too broad, it will lead to broad and overlapping elution bands.
Troubleshooting Steps:
-
Optimize Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation (Rf value of the desired compound around 0.2-0.3 and good separation from other spots). A common starting point for medium polarity compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Proper Column Packing: Pack the column using a slurry method to ensure a uniform and tightly packed bed. Gently tap the column during packing to remove air bubbles and create a homogenous stationary phase.
-
Appropriate Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Concentrated Sample Application: Dissolve the crude sample in a minimal amount of the eluent and apply it to the top of the column in a narrow, concentrated band.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route. A common method for synthesizing this compound is the nucleophilic substitution of a 1-haloalkane (like 1-bromohexane) with a cyanide salt (e.g., sodium cyanide). Potential impurities from this synthesis include:
-
Unreacted Starting Materials: 1-bromohexane.
-
By-products: Heptanol (from hydrolysis of the haloalkane), dihexyl ether (from Williamson ether synthesis side reaction).
-
Solvent Residues: Depending on the reaction solvent used (e.g., DMSO, ethanol).
-
Water: From the workup procedure.
Q2: What is the boiling point of this compound, and should I use vacuum distillation?
A2: The boiling point of this compound is approximately 186-187 °C at atmospheric pressure. While atmospheric distillation is possible, using vacuum distillation is highly recommended.[2][3] Distilling at a reduced pressure lowers the boiling point, which helps to:
-
Prevent thermal decomposition of the product.
-
Save time and energy.
-
Minimize the risk of side reactions at high temperatures.
Q3: How can I remove water from my crude this compound before distillation?
A3: Water can be removed by an extractive workup followed by drying.[4]
-
Extractive Workup: Wash the crude product in a separatory funnel with a saturated sodium chloride solution (brine).[5] This will remove the bulk of the water.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] The drying agent should be filtered off before proceeding with distillation.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: The most common and effective techniques for purity assessment are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate volatile components and identify them based on their mass spectra.[6][7] It can detect and help identify even minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified this compound and detect the presence of impurities by identifying characteristic signals that do not belong to the product.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.18 g/mol |
| Boiling Point | 186-187 °C (at 760 mmHg) |
| Density | ~0.81 g/mL at 25 °C |
| Appearance | Colorless liquid |
| Solubility | Slightly soluble in water, soluble in most organic solvents |
Table 2: Suggested Starting Conditions for Purification Techniques
| Technique | Parameter | Recommended Condition |
| Fractional Distillation | Pressure | 10-20 mmHg (Vacuum) |
| Temperature | Dependent on vacuum, use a nomograph to estimate | |
| Column Type | Vigreux or packed column | |
| Column Chromatography | Stationary Phase | Silica gel (60-200 mesh) |
| Mobile Phase | Start with Hexane/Ethyl Acetate (e.g., 95:5) and increase polarity as needed |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer. Ensure all joints are properly sealed with vacuum grease.
-
Drying: Ensure the crude this compound has been thoroughly dried with a suitable drying agent and filtered.
-
Distillation:
-
Add the crude this compound and a magnetic stir bar to the round-bottom flask.
-
Slowly apply vacuum to the system.
-
Begin heating the flask once the desired pressure is stable.
-
Collect a forerun fraction of any low-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
Stop the distillation before the flask runs dry.
-
-
Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Use TLC to determine an optimal solvent system. For this compound, a gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate 9:1) is often effective.
-
Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent as needed to elute the this compound.
-
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Decision-making flowchart for troubleshooting this compound purification.
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Identification and removal of impurities in Heptanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptanenitrile. Our goal is to help you identify and remove impurities effectively to ensure the quality and integrity of your experiments and products.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources throughout the synthesis and storage process. These are broadly categorized as:
-
Starting Materials and Reagents: Unreacted starting materials, such as 1-bromohexane or 1-chlorohexane, and reagents like sodium or potassium cyanide, can remain in the final product.[1][2]
-
Synthesis Byproducts: Side reactions during synthesis can lead to the formation of related compounds, such as isomeric nitriles or amides.[1][3]
-
Residual Solvents: Solvents used during the synthesis or purification process, like ethanol or DMSO, may not be completely removed.[1][2]
-
Water: Due to the hygroscopic nature of some nitriles and the use of aqueous solutions in workups, water is a very common impurity.[1]
-
Degradation Products: this compound can degrade under certain conditions, such as high temperatures or the presence of acid or base, to form heptanamide or heptanoic acid.[1][4]
Q2: Which analytical techniques are recommended for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and quantification of impurities in this compound.[2] The most commonly used methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. The gas chromatogram separates the components of the mixture, and the mass spectrometer helps in the structural elucidation of these impurities.[1][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing non-volatile or thermally sensitive impurities. Purity is often determined by the relative peak area of this compound.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information that can help identify impurities. The presence of unexpected signals can indicate contaminants.[1][2] Quantitative NMR (qNMR) can also be used for absolute quantification.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. A key diagnostic peak for this compound is the C≡N stretch, which appears around 2250 cm⁻¹. The presence of broad peaks around 3300 cm⁻¹ could indicate -OH (from water or alcohol) or N-H (from amide) functionalities, while a strong, broad peak around 1700 cm⁻¹ might suggest a carboxylic acid impurity.[2]
Troubleshooting Guides
Problem 1: My this compound sample is discolored (yellowish).
-
Possible Cause: The discoloration could be due to the presence of polymeric materials or other high molecular weight byproducts formed during synthesis or storage. It could also indicate the presence of certain degradation products.
-
Solution:
-
Activated Charcoal Treatment: If the discoloration is due to colored impurities, treatment with activated charcoal during a purification step like recrystallization (if applicable) or before distillation can be effective.[1]
-
Distillation: Simple or fractional distillation can separate the volatile, colorless this compound from non-volatile colored impurities.
-
Problem 2: I suspect my this compound is contaminated with water.
-
Identification:
-
Karl Fischer Titration: This is the most accurate method for quantifying water content.
-
¹H NMR: The presence of a broad singlet, typically between 1.5 and 4.5 ppm (depending on the solvent and concentration), can indicate the presence of water.
-
IR Spectroscopy: A broad absorption band around 3200-3600 cm⁻¹ is indicative of O-H stretching from water.
-
-
Removal:
-
Drying Agents: For small amounts of water, drying with anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) followed by filtration can be effective.[6]
-
Azeotropic Distillation: Water can be removed by azeotropic distillation with a suitable solvent like toluene.
-
Vacuum Distillation: Distillation under reduced pressure can help remove water, which has a lower boiling point than this compound.
-
Problem 3: GC-MS analysis shows a peak with a similar retention time to this compound.
-
Possible Cause: This could be an isomeric impurity or a compound with a boiling point very close to that of this compound.[7]
-
Solution:
-
Fractional Distillation: This is the preferred method for separating liquids with close boiling points (less than 25 °C difference).[1][8] A fractionating column with a high number of theoretical plates will provide better separation.[8][9]
-
Preparative Chromatography: For difficult separations or to obtain a very high purity sample, preparative gas chromatography or high-performance liquid chromatography can be employed.[10]
-
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₃N | 111.18 | 186-187[11] |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 154-155 |
| Heptanamide | C₇H₁₅NO | 129.20 | 224 |
| Heptanoic Acid | C₇H₁₄O₂ | 130.18 | 223 |
| Water | H₂O | 18.02 | 100 |
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H NMR (qNMR) |
| Primary Use | Separation and quantification of volatile impurities.[1] | Separation and quantification of non-volatile or thermally labile impurities.[1] | Absolute quantification of the main component and NMR-active impurities.[5] |
| Typical Purity Accuracy | High, dependent on calibration standards.[5] | High, dependent on calibration standards.[5] | Very high, direct measurement.[5] |
| Precision (RSD) | < 5%[5] | < 3%[5] | < 1%[5] |
| Limit of Detection (LOD) | Low (ng to pg range)[5] | Moderate (µg to ng range)[5] | High (mg range)[5] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is suitable for removing impurities with boiling points close to that of this compound.[8]
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a distillation head with a thermometer, and receiving flasks.[12][13] Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Observe the vapor rising slowly through the fractionating column. The rise should be gradual to ensure proper separation.[8]
-
The temperature at the distillation head should stabilize at the boiling point of the first, lower-boiling fraction. Collect this fraction in a separate receiving flask.
-
Once the first fraction has been collected, the temperature may drop slightly. Increase the heating to distill the main fraction of pure this compound. The temperature should remain constant at its boiling point (186-187 °C) during the collection of this fraction.[11]
-
Stop the distillation before the flask is completely dry to avoid the formation of potentially explosive peroxides and to prevent bumping of high-boiling impurities.
-
-
Purity Analysis: Analyze the collected fractions using GC-MS or another suitable analytical technique to confirm the purity.[1]
Protocol 2: Identification of Impurities by GC-MS
This protocol outlines the general steps for analyzing this compound for volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve it in a suitable volatile solvent (e.g., dichloromethane or diethyl ether) to a final concentration of about 1 mg/mL.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Use a GC equipped with a capillary column suitable for separating non-polar to semi-polar compounds (e.g., a DB-5 or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).[5]
-
Quantify the purity by area normalization, assuming all components have a similar response factor. For higher accuracy, use a reference standard to create a calibration curve.[5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 629-08-3 | Benchchem [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Buy this compound | 629-08-3 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. EP1658251A2 - System and method for purifying heptane - Google Patents [patents.google.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Optimizing reaction yield for Heptanenitrile synthesis
Welcome to the Technical Support Center for Heptanenitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
What are the primary synthesis routes for this compound?
This compound, also known as hexyl cyanide, can be synthesized through several common methods.[1] The choice of method often depends on the available starting materials, scale, and desired purity. The most prevalent routes include:
-
Nucleophilic Substitution (S_{N}2 Reaction): This is a widely used laboratory-scale method involving the reaction of a 1-haloalkane (like 1-bromohexane or 1-chlorohexane) with an alkali metal cyanide (e.g., sodium or potassium cyanide).[2][3][4] This reaction is typically performed in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2]
-
Dehydration of Amides: This method involves the dehydration of heptanamide using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) to yield this compound.[2][3][5][6]
-
From Aldehydes and Ketones (via Cyanohydrins): Heptanal can be reacted with hydrogen cyanide (often generated in situ from NaCN/H₂SO₄) to form a cyanohydrin, which can then be further processed to yield this compound derivatives.[1][2][3]
-
From Carboxylic Acids: Heptanoic acid can be converted to its amide, which is then dehydrated to form this compound.[1]
I am experiencing low yields in my S_{N}2 synthesis from 1-bromohexane. What are the common causes and how can I improve the yield?
Low yields in the nucleophilic substitution reaction are a common issue. Several factors can contribute to this problem:
-
Presence of Water: Moisture in the solvent or on the glassware can react with the cyanide to form hydroxide ions, which can lead to a competing elimination (E2) reaction or substitution to form heptan-1-ol.[3][4][6] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Choice of Solvent: The solvent plays a crucial role. Polar aprotic solvents like DMSO or DMF are generally preferred as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.[2] While ethanol can be used, it may promote competing reactions.[2][3]
-
Reaction Temperature: While heating is necessary to drive the reaction, excessively high temperatures can favor the formation of elimination byproducts (1-heptene).[5] The temperature should be carefully controlled, typically under reflux.[2][3]
-
Purity of Reactants: Ensure the 1-bromohexane and sodium/potassium cyanide are of high purity. Impurities can lead to side reactions.
-
Formation of Isonitriles: The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or nitrogen atom. While typically not the major product with alkyl halides, isonitrile formation can occur, reducing the desired nitrile yield.[5]
My dehydration of heptanamide is inefficient. What can I do to optimize it?
Inefficient dehydration of heptanamide can often be traced back to the choice and handling of the dehydrating agent or the reaction conditions.
-
Inadequate Dehydrating Agent: The effectiveness of dehydrating agents varies. Phosphorus pentoxide (P₄O₁₀) is a powerful but sometimes harsh agent requiring high temperatures.[2][3] Thionyl chloride (SOCl₂) is another common and effective option.[2][5] Milder, more modern reagents might offer better yields for sensitive substrates.[5]
-
Harsh Reaction Conditions: High temperatures can lead to the decomposition of the starting material or the final product.[5] Ensure uniform heating to prevent localized overheating.[5]
-
Stoichiometry: Ensure the correct stoichiometric ratio of the dehydrating agent to the amide is used. An excess may be necessary, but a large excess can lead to unwanted side reactions.[5]
-
Moisture: As with other moisture-sensitive reactions, ensure all reagents and glassware are anhydrous. Water will consume the dehydrating agent and can hydrolyze the starting material or the product.[5]
What are the common side products in this compound synthesis and how can they be minimized?
The formation of byproducts is a key factor in reducing yield and purity. Common side products depend on the synthesis route:
-
For S_{N}2 Reactions:
-
1-Heptene: Formed via an E2 elimination reaction, favored by sterically hindered bases and higher temperatures. Use a less hindered base and maintain the lowest effective reaction temperature.
-
Heptan-1-ol: Results from reaction with hydroxide ions if water is present.[3][4] Use anhydrous conditions.
-
Hexyl Isocyanide: Can form due to the ambident nature of the cyanide nucleophile.[5]
-
-
For Amide Dehydration:
-
Unreacted Heptanamide: Incomplete reaction is a common issue. Ensure sufficient heating time and an adequate amount of a potent dehydrating agent.
-
Degradation Products: Charring or decomposition can occur at excessively high temperatures.[5]
-
How should I purify the final this compound product?
After the reaction is complete, a proper workup and purification procedure is essential.
-
Workup: Typically, the reaction mixture is poured into water, and the product is extracted with an organic solvent like diethyl ether or chloroform. The organic layer is then washed, often with a saturated sodium chloride solution (brine), to remove water-soluble impurities.
-
Drying: The organic extract should be dried over an anhydrous drying agent such as calcium chloride or magnesium sulfate.
-
Distillation: The final and most effective purification step for this compound is distillation.[3] Due to its relatively high boiling point (approx. 183-187 °C), vacuum distillation is often employed to prevent decomposition at high temperatures.[1]
Troubleshooting Guides
Guide 1: Optimizing Low Yield in S_{N}2 Synthesis of this compound
This guide provides a systematic approach to troubleshooting and optimizing the synthesis of this compound from 1-haloalkanes.
Caption: Troubleshooting workflow for low yield in S_{N}2 this compound synthesis.
Table 1: Reaction Parameter Optimization for S_{N}2 Synthesis
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome |
| Substrate | 1-Bromohexane | Use 1-bromohexane over 1-chlorohexane for higher reactivity. | Faster reaction rate. |
| Solvent | Ethanol | Switch to a polar aprotic solvent like DMSO.[2] | Increased nucleophilicity of CN⁻, higher yield.[2] |
| Temperature | 80-100 °C | Maintain temperature just enough for a steady reflux; avoid overheating. | Minimized elimination byproducts (1-heptene). |
| Water Content | Standard Solvents | Use anhydrous solvents and flame-dried glassware.[5] | Reduced formation of heptan-1-ol.[3] |
| Cyanide Salt | Sodium Cyanide | Ensure the salt is dry and finely powdered. | Increased surface area and reactivity. |
Guide 2: Selecting a Dehydrating Agent for Heptanamide Conversion
The choice of dehydrating agent is critical for the successful conversion of heptanamide to this compound.
Caption: Decision diagram for selecting an appropriate dehydrating agent.
Table 2: Comparison of Common Dehydrating Agents
| Dehydrating Agent | Reaction Conditions | Advantages | Disadvantages |
| Phosphorus Pentoxide (P₄O₁₀) | Solid mixture heated to high temperatures (200-250°C).[1] | High efficacy, readily available.[2] | Harsh conditions, potential for charring, heterogeneous reaction.[5] |
| Thionyl Chloride (SOCl₂) | Often used with a base, can be run at lower temperatures.[2][5] | Forms gaseous byproducts (SO₂, HCl) that are easily removed. | Corrosive and toxic, requires careful handling. |
| Phosphorus Oxychloride (POCl₃) | Commonly used dehydrating agent.[5] | Effective for many primary amides. | Can be harsh, workup can be complicated. |
| Oxalyl Chloride | Used with catalytic DMSO and a base like triethylamine.[2] | Milder conditions possible. | Reagent is expensive and moisture-sensitive. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Chlorohexane
This protocol is adapted from a procedure utilizing 1-chlorohexane and sodium cyanide in dimethyl sulfoxide (DMSO).
Materials:
-
1-Chlorohexane (0.5 mole)
-
Dry Sodium Cyanide (30 g)
-
Dry Dimethyl Sulfoxide (150 ml)
-
Chloroform or Diethyl Ether (for extraction)
-
Saturated Sodium Chloride Solution
-
Anhydrous Calcium Chloride
Procedure:
-
Setup: Equip a flask with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer.
-
Reagent Preparation: Add 30 g of dry sodium cyanide to 150 ml of dry DMSO in the flask.
-
Heating: Heat the resulting slurry to 90 °C with stirring. Once this temperature is reached, turn off the heating source.
-
Addition of Alkyl Halide: Slowly add 0.5 mole of 1-chlorohexane through the dropping funnel. The addition rate should be controlled to keep the exothermic reaction's temperature from exceeding 160 °C.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 10 minutes or until the temperature drops below 50 °C.
-
Workup: Pour the cooled reaction mixture into water. Extract the aqueous layer several times with chloroform or diethyl ether.
-
Washing and Drying: Wash the combined organic extracts multiple times with a saturated sodium chloride solution. Dry the organic layer over anhydrous calcium chloride.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation (boiling point: 96-97 °C at 50 mmHg), which is reported to yield up to 91% of the final product.
Protocol 2: Dehydration of Heptanamide using Phosphorus Pentoxide (P₄O₁₀)
This protocol describes a general procedure for the dehydration of a primary amide using phosphorus pentoxide.[2][3]
Materials:
-
Heptanamide
-
Phosphorus Pentoxide (P₄O₁₀)
Procedure:
-
Setup: Arrange for simple distillation with a receiving flask.
-
Mixing: In the distillation flask, thoroughly mix solid heptanamide with phosphorus pentoxide (a slight excess of P₄O₁₀ is often used).
-
Heating: Heat the solid mixture gently at first, then more strongly.[3] The this compound will form and distill over.
-
Purification: The collected distillate can be further purified by redistillation if necessary.
Note: This reaction is often performed neat (without a solvent). The reaction can be vigorous, and care should be taken.
References
Heptanenitrile: A Technical Guide to Safe Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe storage and handling of Heptanenitrile. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue/Question | Possible Cause(s) | Recommended Action(s) |
| I smell a faint, sweet, almond-like odor. | - Improperly sealed container.- Small spill or leak.- Inadequate ventilation. | 1. Immediately check that the container is tightly closed.[1]2. Inspect the container and surrounding area for any signs of a spill.3. Ensure you are working in a well-ventilated area, such as a fume hood.[1]4. If the odor persists, evacuate the immediate area and refer to the spill cleanup procedures. |
| The liquid appears discolored (yellow). | - Contamination.- Degradation over time. | 1. Do not use the material if you suspect contamination or degradation.2. Dispose of the material according to proper hazardous waste disposal protocols.[2]3. Obtain a new, unopened container of this compound. |
| I accidentally splashed a small amount on my gloved hand. | - Improper handling technique.- Inadequate personal protective equipment (PPE). | 1. Immediately remove the contaminated glove.2. Wash the affected area of your hand thoroughly with soap and water.[1][3]3. Dispose of the contaminated glove as hazardous waste.4. Review your handling procedures to prevent future skin contact.[1] |
| The container feels warm to the touch. | - Proximity to a heat source.- Incompatible storage. | 1. Immediately and carefully move the container to a cool, dry, and well-ventilated area away from any heat sources or direct sunlight.[1][3]2. Ensure the container is not stored near incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[2]3. Allow the container to cool to room temperature before use. |
Frequently Asked Questions (FAQs)
Storage
-
What are the ideal storage conditions for this compound? this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] It should be kept away from heat, sparks, open flames, and hot surfaces.[2] The storage area should be secured and locked up.[1]
-
What materials are incompatible with this compound? Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[2]
Handling
-
What personal protective equipment (PPE) is required when handling this compound? Appropriate PPE includes:
-
What are the key safety precautions to take during handling?
Emergency Procedures
-
What should I do in case of a spill?
-
Evacuate: Keep unnecessary personnel away from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill.[4] Do not use combustible materials.
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
-
What are the first-aid measures for exposure?
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
-
-
How should a fire involving this compound be extinguished? Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Do not use a solid stream of water as it may scatter and spread the fire.
Disposal
-
How should I dispose of this compound waste? Disposal must be in accordance with federal, state, and local regulations.[3] this compound is considered a hazardous waste and should be disposed of at an approved waste disposal plant.[2] Do not dispose of it in drains or the environment.
This compound Properties
| Property | Value |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Almond-like |
| Boiling Point | 183 - 187 °C |
| Melting Point | -64 °C |
| Flash Point | 58 °C (136.4 °F) |
| Density | 0.81 g/mL at 25 °C |
| Solubility in Water | Slightly soluble |
| Vapor Pressure | 0.72 mmHg at 25 °C |
Experimental Workflow & Decision Making
Caption: A workflow for safely handling this compound and responding to potential emergencies.
References
Understanding the decomposition pathways of Heptanenitrile
Technical Support Center: Decomposition of Heptanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the decomposition pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary decomposition pathways for this compound?
A1: While specific experimental studies on the decomposition of pure this compound are not extensively documented in publicly available literature, based on the general chemistry of nitriles and alkyl chains, two primary decomposition pathways can be anticipated:
-
Thermal Decomposition (Pyrolysis): At elevated temperatures, this compound is expected to undergo fragmentation of the alkyl chain and potential reactions involving the nitrile group. This can lead to the formation of smaller hydrocarbons, other nitriles, and hydrogen cyanide (HCN).[1] The decomposition of polyacrylonitrile, a polymer with repeating nitrile units, yields a variety of aliphatic nitriles and HCN, suggesting a similar pattern for this compound.[1]
-
Mass Spectrometry Fragmentation: In a mass spectrometer, this compound will fragment in predictable ways upon electron ionization. This is a form of decomposition that provides structural information. The fragmentation patterns are typically characterized by the loss of alkyl fragments from the parent molecule.[2][3][4][5]
Q2: What are the common challenges encountered when analyzing this compound decomposition products?
A2: A primary challenge is the thermal lability of both the parent compound and its potential decomposition products, especially when using techniques like Gas Chromatography (GC).[6][7][8] High temperatures in the GC inlet can induce or alter decomposition, leading to analytical results that do not accurately represent the sample's composition.[7] For instance, the analysis of other thermally sensitive compounds has shown that decomposition in the inlet can generate smaller, more stable molecules, which may be mistaken for true decomposition products from the experiment itself.[6]
Q3: What analytical techniques are most suitable for studying this compound decomposition?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile decomposition products.[1] However, care must be taken to optimize GC conditions to minimize thermal decomposition in the instrument.[7][8] For non-volatile or thermally sensitive products, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry) would be a more appropriate choice.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected peaks in Gas Chromatography (GC) analysis.
-
Possible Cause: Thermal decomposition of this compound in the hot GC inlet.[6][7]
-
Troubleshooting Steps:
-
Lower the Inlet Temperature: Reduce the injector port temperature to the lowest point that still allows for efficient volatilization of this compound and its expected products.
-
Use a Cool-on-Column or PTV Inlet: If available, a cool-on-column or programmable temperature vaporization (PTV) inlet can minimize thermal stress on the analyte by introducing the sample at a lower initial temperature.[8]
-
Derivatization: For certain applications, consider derivatizing this compound to a more thermally stable compound before GC analysis.
-
Verify with HPLC: Analyze the same sample using HPLC to determine if the unexpected peaks are present without the high temperatures of the GC inlet.
-
Issue 2: Difficulty in identifying unknown decomposition products from Mass Spectrometry (MS) data.
-
Possible Cause: Complex fragmentation patterns and lack of reference spectra for all potential products.
-
Troubleshooting Steps:
-
Analyze Fragmentation Patterns: Carefully examine the mass spectra of unknown peaks. Look for characteristic losses of small molecules (e.g., CH3, C2H5, HCN) from the molecular ion. The fragmentation of long-chain alkanes often involves the cleavage of C-C bonds, leading to a series of peaks separated by 14 Da (CH2).[2][3]
-
Consult Mass Spectral Libraries: Utilize commercial and public mass spectral libraries (e.g., NIST, Wiley) to search for matches to your experimental spectra.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide exact mass measurements, which allows for the determination of the elemental composition of the ions, greatly aiding in identification.
-
Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be performed to fragment specific ions of interest, providing more detailed structural information.[5]
-
Experimental Protocols
Protocol 1: Analysis of this compound Decomposition Products by GC-MS
This protocol provides a general framework. Optimization will be required based on the specific instrumentation and experimental goals.
-
Sample Preparation:
-
Prepare a dilute solution of the decomposed this compound sample in a high-purity solvent (e.g., dichloromethane or hexane).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to isolate the compounds of interest and remove non-volatile matrix components.
-
-
GC-MS Conditions:
-
Inlet: Split/splitless injector. Consider a low initial temperature if using a PTV inlet. For a standard split/splitless inlet, a temperature of 200-250°C is a starting point, but should be optimized to be as low as possible.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity column is typically used for separating hydrocarbons and nitriles (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 2-5 minutes.
-
Ramp: 5-10°C/min to a final temperature of 250-280°C.
-
Hold at final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Scan Speed: At least 2 scans/second.
-
Transfer Line Temperature: 250-280°C.
-
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify compounds by comparing their mass spectra with reference libraries and by interpreting their fragmentation patterns.
-
Quantify the relative abundance of each product by comparing their peak areas.
-
Data Presentation
Table 1: Hypothetical GC-MS Data for Thermally Decomposed this compound
| Retention Time (min) | Major m/z Fragments | Tentative Identification | Relative Abundance (%) |
| 3.5 | 27, 26 | Hydrogen Cyanide | 5 |
| 5.2 | 41, 54, 39 | Acrylonitrile | 10 |
| 7.8 | 55, 41, 68 | Butanenitrile | 15 |
| 10.1 | 69, 41, 82 | Pentanenitrile | 20 |
| 12.3 | 83, 41, 96 | Hexanenitrile | 25 |
| 14.5 | 111, 41, 82, 96 | This compound (unreacted) | 25 |
Note: This data is illustrative and will vary depending on the experimental conditions.
Visualizations
Caption: Potential thermal decomposition pathways of this compound.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Activity and Decomposition | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting side reactions in Heptanenitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of heptanenitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using alkyl halides and cyanide salts.
Question: I am getting a low yield of this compound in my reaction. What are the possible causes and how can I improve it?
Answer:
Low yields in this compound synthesis can stem from several factors, primarily competing side reactions and suboptimal reaction conditions. Below is a summary of potential causes and recommended solutions.
Table 1: Troubleshooting Low Yield in this compound Synthesis
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water | Water can hydrolyze the nitrile product to heptanoic acid or its corresponding amide, especially under the reaction's heating conditions.[1][2][3] It can also lead to the formation of 1-hexanol as a byproduct through substitution by hydroxide ions.[4][5] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture contamination. |
| Elimination Reaction (E2) | The cyanide ion (CN⁻) is a moderate base and can induce an elimination reaction with the alkyl halide (e.g., 1-chlorohexane) to form 1-hexene, a common byproduct.[7] This is more significant with secondary and tertiary halides but can occur with primary halides.[8] | Use a primary alkyl halide (e.g., 1-bromohexane or 1-chlorohexane) as they are less prone to elimination reactions.[8] Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. |
| Isonitrile Formation | The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or nitrogen atom.[9] Attack by the nitrogen atom leads to the formation of hexyl isocyanide, a common impurity.[6][10] | Use a polar aprotic solvent like DMSO or acetone.[6] These solvents solvate the cation (Na⁺ or K⁺), leaving the more nucleophilic carbon end of the cyanide ion free to react.[6] Avoid using silver cyanide (AgCN) as it favors isonitrile formation due to its more covalent character.[9][11] |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is stirred efficiently and heated to the appropriate temperature for a sufficient duration. A typical protocol involves heating to 90°C to initiate the reaction, with the temperature rising to around 160°C. |
A logical workflow for troubleshooting low yield is presented in the diagram below.
Caption: Troubleshooting workflow for low this compound yield.
Question: My final product is contaminated with hexyl isocyanide. How can I prevent its formation?
Answer:
The formation of hexyl isocyanide is a classic example of the ambident reactivity of the cyanide nucleophile.[9] The choice of solvent and the counter-ion of the cyanide salt are crucial in directing the reaction towards the desired nitrile product.[6]
Table 2: Minimizing Isonitrile Formation
| Factor | Favors Nitrile (R-CN) Formation | Favors Isonitrile (R-NC) Formation | Reasoning |
| Cyanide Salt | Sodium Cyanide (NaCN), Potassium Cyanide (KCN)[6][11] | Silver Cyanide (AgCN), Copper(I) Cyanide (CuCN)[6][9] | NaCN and KCN are largely ionic, providing a "free" cyanide ion where the carbon atom, being more nucleophilic, is the primary site of attack.[9][10] AgCN is more covalent, so the nitrogen's lone pair is more available for attack.[9][11] |
| Solvent | Polar Aprotic (e.g., DMSO, Acetone)[6] | Protic (e.g., Ethanol, Water)[6] | Polar aprotic solvents solvate the cation (Na⁺/K⁺), leaving the cyanide anion relatively free. Protic solvents can hydrogen-bond with the nitrogen end of the cyanide ion, making the carbon end less accessible.[6] |
| Temperature | Lower temperatures | Higher temperatures | Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the less stable isonitrile product.[6] |
To minimize isonitrile formation, it is recommended to use sodium or potassium cyanide in a polar aprotic solvent like DMSO and conduct the reaction at the lowest temperature that ensures a practical reaction rate.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best alkyl halide to use for this compound synthesis?
A1: For the synthesis of nitriles via nucleophilic substitution (Sₙ2 reaction), primary and secondary alkyl halides are suitable.[8][12] However, primary alkyl halides like 1-bromohexane or 1-chlorohexane are preferred over secondary halides to minimize the competing elimination (E2) side reaction.[8] Tertiary alkyl halides are not suitable as they will primarily undergo elimination.[8] 1-bromohexane is generally more reactive than 1-chlorohexane.
Q2: Can I use water as a solvent for this reaction?
A2: It is strongly advised not to use water as a solvent. The presence of water can lead to several undesirable side reactions. Cyanide ions in water can generate hydroxide ions, which can react with the alkyl halide to produce 1-hexanol.[4][5][13] Furthermore, water can hydrolyze the this compound product to heptanoic acid or heptanamide, especially when heated.[2][14][15] The recommended solvent is a polar aprotic solvent like DMSO.[6]
Caption: Pathway of the hydrolysis side reaction.
Q3: My reaction is very exothermic. Is this normal?
A3: Yes, the reaction between an alkyl halide and sodium cyanide in DMSO is exothermic. A published procedure for this compound synthesis notes that the addition of 1-chlorohexane to a heated slurry of sodium cyanide in DMSO causes a significant temperature increase, which should be controlled by the rate of addition. It is crucial to have adequate cooling and to add the alkyl halide portion-wise to maintain control over the reaction temperature.
Q4: What is the mechanism of the main reaction?
A4: The primary reaction for the synthesis of this compound from a primary alkyl halide (like 1-chlorohexane) and sodium cyanide is a bimolecular nucleophilic substitution (Sₙ2) reaction.[8][12] The cyanide ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen.[16] This occurs in a single, concerted step where the carbon-cyanide bond forms as the carbon-halogen bond breaks.[5]
Caption: Competing SN2 and E2 reaction pathways.
Experimental Protocols
Key Experiment: Synthesis of this compound from 1-Chlorohexane
This protocol is adapted from a literature procedure with a reported yield of 91%.
Materials:
-
1-Chlorohexane
-
Sodium Cyanide (NaCN), dried
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Chloroform or Ethyl Ether
-
Saturated Sodium Chloride (brine) solution
-
Calcium Chloride (CaCl₂), anhydrous
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation: In a three-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, prepare a slurry of 30 g of dried sodium cyanide in 150 ml of anhydrous DMSO.
-
Initiation: Heat the slurry to 90°C with stirring. Once this temperature is reached, turn off the heating source.
-
Addition of Alkyl Halide: Slowly add 0.5 moles of 1-chlorohexane via the dropping funnel to the stirred mixture. The reaction is exothermic, and the temperature will rise. Control the rate of addition to keep the temperature from exceeding approximately 160°C.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 10 minutes or until the temperature of the mixture drops below 50°C.
-
Work-up:
-
Pour the cooled reaction mixture into a beaker containing water.
-
Transfer the aqueous mixture to a separatory funnel and extract several times with chloroform or ethyl ether.
-
Combine the organic extracts and wash them several times with a saturated sodium chloride solution. .
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
Purify the resulting this compound by vacuum distillation. The product should distill at 96-97°C at 50 mmHg.
-
Caption: General experimental workflow for this compound synthesis.
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. Synthesis of nitriles by nucleophilic displacement of halide from an alky.. [askfilo.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. organicmystery.com [organicmystery.com]
- 11. organicmystery.com [organicmystery.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 15. byjus.com [byjus.com]
- 16. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
Improving the efficiency of Heptanenitrile distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for improving the efficiency of heptanenitrile distillation.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound and what is the recommended distillation method?
A1: this compound has a boiling point ranging from 183-187 °C at atmospheric pressure (760 mmHg).[1][2][3] Due to its high boiling point, vacuum distillation is often recommended to prevent potential decomposition of the compound at elevated temperatures.[4] For separating this compound from impurities with close boiling points, fractional distillation is the preferred method.
Q2: My purified this compound is contaminated with water. How can I remove it?
A2: Water contamination is a common issue as nitriles can be hygroscopic.[1] To remove water, you can dry the this compound with a suitable drying agent like anhydrous magnesium sulfate, calcium chloride, or molecular sieves before distillation.[1] If water forms an azeotrope with this compound, making simple distillation ineffective, consider using a Dean-Stark apparatus during distillation or performing an azeotropic distillation with an entrainer like toluene.[1]
Q3: I am observing a lower than expected yield after distillation. What are the possible causes?
A3: Low yield can result from several factors:
-
Decomposition: Heating the distillation flask too aggressively or for a prolonged period at high temperatures can cause the this compound to decompose. Using vacuum distillation can mitigate this.[4]
-
Leaks in the apparatus: Ensure all glass joints are properly sealed to prevent the loss of vapor.
-
Inefficient fraction collection: Poor separation of fractions can lead to the desired product being discarded with the forerun or remaining in the distillation residue.
-
Co-distillation with impurities: The presence of certain impurities can lead to the formation of azeotropes that distill over with the product, reducing the purity and apparent yield of the desired fraction.
Q4: The distillation is proceeding very slowly or not at all. What should I check?
A4: A slow or stalled distillation can be due to:
-
Inadequate heating: The heating mantle may not be providing sufficient energy to bring the this compound to its boiling point. Ensure the heating mantle is set to a temperature 20-30 °C above the boiling point of the liquid.
-
Excessive heat loss: Insufficient insulation of the distillation column and head can lead to premature condensation of the vapor before it reaches the condenser. Wrapping the column with glass wool or aluminum foil can help.
-
Flooding of the column: In fractional distillation, excessive heating can lead to a condition known as flooding, where the liquid and vapor phases are not in equilibrium, hindering separation and the progress of the distillation. Reducing the heating rate can resolve this.
-
Incorrect thermometer placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is impure (GC/NMR analysis) | Inefficient separation of components with close boiling points. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). Optimize the distillation rate; a slower rate generally provides better separation. |
| Formation of an azeotrope with an impurity. | For water azeotropes, pre-dry the sample or use a Dean-Stark trap. For hydrocarbon azeotropes, consider azeotropic distillation with a suitable entrainer (e.g., methanol).[2] | |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Superheating of the liquid. | Ensure even heating of the distillation flask. | |
| Discoloration of the product | Thermal decomposition of this compound or impurities. | Use vacuum distillation to lower the boiling point.[4] Ensure the heating mantle temperature is not excessively high. |
| Presence of acidic or basic impurities. | Wash the crude this compound with a dilute acidic or basic solution, followed by a water wash, and then dry before distillation. |
Experimental Protocols
Protocol 1: Pre-Distillation Drying of Crude this compound
-
Transfer the crude this compound to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride, at approximately 1-2 grams per 10 mL of the nitrile.
-
Swirl the flask to ensure good contact between the drying agent and the liquid.
-
Allow the mixture to stand for at least 30 minutes. The drying agent should appear free-flowing and not clumped together, indicating that the liquid is dry.
-
Filter the dried this compound into a round-bottom flask suitable for distillation.
Protocol 2: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly greased and sealed.
-
Charging the Flask: Add the dried crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently with a heating mantle. If using a stir bar, start the magnetic stirrer.
-
Distillation: As the liquid boils, the vapor will rise through the fractionating column. The temperature reading on the thermometer will increase and should stabilize at the boiling point of the first fraction (forerun), which will likely be lower-boiling impurities.
-
Fraction Collection: Collect the forerun in a separate receiving flask. Once the temperature begins to rise again and then stabilizes at the boiling point of this compound (approx. 183-187 °C at atmospheric pressure), switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid overheating and potential decomposition.
-
Cooling: Allow the apparatus to cool down completely before dismantling.
Visualizations
Caption: A typical experimental workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting common issues in this compound distillation.
References
Technical Support Center: Optimization of Reaction Conditions for Heptanenitrile
Welcome to the technical support center for the synthesis of heptanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via nucleophilic substitution reactions. The most prevalent method is the reaction of a 1-haloheptane (e.g., 1-bromoheptane or 1-chloroheptane) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. This is often referred to as the Kolbe nitrile synthesis. Another approach involves the dehydration of heptanamide. For laboratory-scale synthesis, converting 1-hexanol to an alkyl halide followed by reaction with a cyanide salt is also a viable route.
Q2: What is the primary challenge in synthesizing this compound from alkyl halides?
A2: The main challenge is the competition between the desired nucleophilic substitution (SN2) reaction and the elimination (E2) side reaction. The cyanide ion (CN⁻) is a good nucleophile but also a reasonably strong base. Under certain conditions, it can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of 1-hexene as a byproduct, which can lower the yield of this compound.
Q3: How can I minimize the formation of the 1-hexene byproduct?
A3: To favor the SN2 reaction over the E2 elimination, consider the following:
-
Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or acetone. These solvents solvate the cation of the cyanide salt but not the cyanide anion, enhancing its nucleophilicity without increasing its basicity.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
-
Leaving Group: Iodide is a better leaving group than bromide, which is better than chloride. A better leaving group can accelerate the SN2 reaction.
Q4: Can I synthesize this compound directly from 1-hexanol?
A4: Yes, this is a two-step process. First, 1-hexanol needs to be converted into a good leaving group, typically an alkyl halide. The Appel reaction, using triphenylphosphine and a tetrahalomethane (e.g., CBr4 or CCl4), can convert 1-hexanol to 1-bromohexane or 1-chlorohexane under mild conditions.[1][2][3][4] The resulting alkyl halide can then be reacted with a cyanide salt to produce this compound.
Q5: What are the safety precautions I should take when working with cyanide salts?
A5: Sodium and potassium cyanide are highly toxic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to your institution's safety protocols.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Suggestions |
| Poor quality of starting materials | Ensure the alkyl halide is pure and not degraded. If starting from 1-hexanol, ensure the conversion to the alkyl halide was successful and the product was purified. |
| Inactive cyanide salt | Use freshly opened or properly stored sodium or potassium cyanide. Cyanide salts can degrade over time, especially if exposed to moisture. |
| Inappropriate solvent | The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetone are generally preferred for SN2 reactions with cyanide. Protic solvents like water or ethanol can lead to competing hydrolysis or elimination reactions. |
| Reaction temperature is too low | While lower temperatures favor substitution, the reaction rate might be too slow. Gradually increase the temperature and monitor the reaction progress by TLC or GC-MS. |
| Insufficient reaction time | Some reactions may require longer periods to reach completion. Monitor the reaction over time to determine the optimal duration. |
| Hydrolysis of the nitrile product | If the workup conditions are too acidic or basic, the this compound product can hydrolyze to heptanoic acid or its salt.[4][5][6][7][8] Ensure the workup is performed under neutral or mildly basic/acidic conditions and at a low temperature. |
Presence of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Suggestions |
| 1-Hexene | E2 elimination is competing with the SN2 substitution. This is more likely with secondary alkyl halides, but can occur with primary halides under forcing conditions. | Use a polar aprotic solvent (e.g., DMSO, DMF). Lower the reaction temperature. Consider using a phase-transfer catalyst to enhance the nucleophilicity of the cyanide ion. |
| Heptanoic acid or its salt | Hydrolysis of the nitrile product during the reaction or workup. | Ensure anhydrous reaction conditions. Perform the workup at a lower temperature and avoid prolonged exposure to strong acids or bases.[4][5][6][7][8] |
| Heptyl isocyanide | Isocyanide formation is a common side reaction in nitrile synthesis, although it is usually a minor product with alkali metal cyanides. | The use of silver cyanide (AgCN) would favor isocyanide formation, so ensure you are using NaCN or KCN. |
Experimental Protocols & Data
Synthesis of this compound from 1-Bromoheptane
This protocol is a general guideline and may require optimization.
Materials:
-
1-Bromoheptane
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.
-
Heat the mixture to the desired temperature (e.g., 60-80 °C).
-
Slowly add 1-bromoheptane (1.0 equivalent) to the stirred solution.
-
Monitor the reaction progress using GC-MS or TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Data Presentation: Optimization of Reaction Conditions
The following tables provide hypothetical data based on common trends observed in nitrile synthesis to guide optimization. Actual results will vary based on specific experimental setups.
Table 1: Effect of Solvent on this compound Yield
| Solvent | Dielectric Constant | Yield (%) |
| Dimethyl sulfoxide (DMSO) | 47.2 | 85-95 |
| Dimethylformamide (DMF) | 36.7 | 80-90 |
| Acetone | 20.7 | 70-80 |
| Acetonitrile | 37.5 | 65-75 |
| Ethanol | 24.6 | 40-50 |
| Water | 80.1 | <10 |
Reaction Conditions: 1-Bromoheptane, NaCN, 80 °C, 6 hours.
Table 2: Effect of Temperature on this compound Yield
| Temperature (°C) | Yield (%) |
| 40 | 65 |
| 60 | 82 |
| 80 | 91 |
| 100 | 85 (with increased elimination byproduct) |
| 120 | 75 (with significant elimination byproduct) |
Reaction Conditions: 1-Bromoheptane, NaCN, DMSO, 6 hours.
Table 3: Effect of Reaction Time on this compound Yield
| Reaction Time (hours) | Yield (%) |
| 2 | 75 |
| 4 | 88 |
| 6 | 91 |
| 8 | 91 |
| 12 | 90 |
Reaction Conditions: 1-Bromoheptane, NaCN, DMSO, 80 °C.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree to systematically troubleshoot low yield in this compound synthesis.
Experimental Workflow for this compound Synthesis and Optimization
Caption: A typical workflow for the synthesis, purification, and optimization of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Stabilization of Heptanenitrile for Long-Term Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stabilization and handling of heptanenitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time | This compound degradation | Verify the purity of the this compound stock. Implement proper storage and handling procedures. Consider the use of stabilizers if prolonged storage is necessary. |
| Appearance of unknown peaks in analytical chromatograms (GC, HPLC) | Formation of degradation products | Identify potential degradation pathways (e.g., hydrolysis, oxidation). Characterize unknown peaks using techniques like GC-MS. Perform forced degradation studies to confirm the identity of degradants. |
| Change in physical properties (e.g., color, odor) | Significant chemical degradation | Discontinue use of the current stock. Procure a fresh supply of high-purity this compound. Review and improve storage conditions to prevent future degradation. |
| Precipitate formation in the this compound container | Polymerization or reaction with contaminants | Ensure the container is inert and properly sealed. Avoid exposure to incompatible materials, strong acids, or bases. Filter the solvent before use if a precipitate is observed, but consider the stock compromised. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1] To minimize the risk of photodegradation, it is also recommended to store it in a dark or amber-colored container.[2]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances can lead to vigorous reactions and degradation of the nitrile. It is crucial to avoid storing this compound near these chemicals.
Q3: How does exposure to air and moisture affect this compound?
A3: Exposure to moisture, especially in the presence of acidic or basic conditions, can lead to the hydrolysis of this compound.[4][5][6] This process initially forms heptanamide, which can further hydrolyze to heptanoic acid and ammonia.[4][5][6] Oxygen in the air can promote oxidation, particularly at elevated temperatures or in the presence of light.
Degradation and Stabilization
Q4: What are the primary degradation pathways for this compound?
A4: The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: This can be catalyzed by either acids or bases, leading to the formation of heptanamide and subsequently heptanoic acid.[4][5][6][7][8]
-
Oxidation: The nitrile group can be susceptible to oxidation, though specific pathways for this compound are not extensively documented. General oxidation of organic compounds can be initiated by heat, light, and the presence of radical initiators.[9][10]
Q5: Are there any recommended stabilizers for this compound?
A5: While specific stabilizers for this compound are not widely documented, general principles for stabilizing organic solvents can be applied.
-
Acid Scavengers: To prevent acid-catalyzed hydrolysis, small amounts of acid scavengers can be added. These are typically basic compounds that neutralize any acidic impurities that may form.[1][9] Examples include epoxidized soybean oil or other proprietary acid scavengers.[1]
-
Antioxidants: To inhibit oxidation, various antioxidants can be used. Hindered phenols (e.g., BHT - Butylated hydroxytoluene) and aminic antioxidants are common choices for organic materials.[4][10][11] They function by scavenging free radicals that initiate the oxidation process.[4][11]
The selection and concentration of a stabilizer should be carefully considered based on the specific application to avoid interference with experimental results.
Q6: How can I detect degradation in my this compound sample?
A6: Degradation can be detected through various analytical techniques. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is a powerful tool for assessing purity and identifying volatile degradation products.[12][13][14] A stability-indicating High-Performance Liquid Chromatography (HPLC) method can also be developed to separate this compound from its potential non-volatile degradation products like heptanamide and heptanoic acid.[5][15][16][17]
Experimental Protocols
Q7: How can I perform a forced degradation study on this compound?
A7: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10][18][19] A typical protocol involves exposing this compound to various stress conditions:
-
Acidic Conditions: Treat with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Basic Conditions: Treat with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Conditions: Treat with a dilute oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Heat the sample at a high temperature (e.g., 80-100 °C).
-
Photolytic Stress: Expose the sample to UV light.
Samples should be analyzed at various time points using a suitable analytical method like HPLC or GC to track the formation of degradation products.[5][15][16][17]
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the long-term stability of pure this compound under various conditions. Researchers are encouraged to perform their own stability studies based on the protocols outlined in the FAQ section. The following table provides a template for recording such data.
Table 1: Example Stability Data for this compound under Accelerated Conditions
| Condition | Time (days) | This compound Purity (%) | Major Degradation Product(s) | Concentration of Degradant(s) (%) |
| 40°C / 75% RH | 0 | 99.8 | - | - |
| 30 | 99.5 | Heptanamide | 0.2 | |
| 60 | 99.1 | Heptanamide | 0.5 | |
| 90 | 98.6 | Heptanamide, Heptanoic Acid | 0.8, 0.1 | |
| 60°C | 0 | 99.8 | - | - |
| 15 | 99.0 | Heptanamide | 0.6 | |
| 30 | 98.2 | Heptanamide, Heptanoic Acid | 1.1, 0.2 | |
| UV Light | 0 | 99.8 | - | - |
| 7 | 99.7 | Unidentified | 0.1 | |
| 14 | 99.5 | Unidentified | 0.2 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A general experimental workflow for assessing the stability of this compound.
References
- 1. Acid Scavengers & Stabilizers | ACS Technical Products [acstech.com]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 5. web.vscht.cz [web.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. lohtragon.com [lohtragon.com]
- 10. songwon.com [songwon.com]
- 11. linchemical.com [linchemical.com]
- 12. "The Thermal Degradation of Polyacrylonitrile" by Thomas J. Xue, Michael A. McKinney et al. [epublications.marquette.edu]
- 13. industrialspec.com [industrialspec.com]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. ijtsrd.com [ijtsrd.com]
- 17. jfda-online.com [jfda-online.com]
- 18. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. diva-portal.org [diva-portal.org]
Resolving peak tailing issues for Heptanenitrile in chromatography
Welcome to the technical support center for resolving chromatographic issues with Heptanenitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak shapes during their experiments.
Troubleshooting Guides
Peak tailing is a common issue when analyzing polar compounds like this compound. This guide provides a systematic approach to identifying and resolving the root cause of this problem in both Gas Chromatography (GC) and Liquid Chromatography (LC).
My this compound peak is tailing. How do I fix it?
Peak tailing can be caused by a variety of factors, from instrument setup to chemical interactions within the column. The first step is to determine if the tailing is specific to this compound or if all peaks in your chromatogram are affected.
If all peaks are tailing: This often points to a physical problem in the chromatography system.[1]
-
Gas Chromatography (GC):
-
Improper Column Installation: An incorrectly cut column end or improper positioning within the inlet can create turbulence and dead volume, leading to tailing for all compounds.[1] Ensure a clean, square cut and correct installation depth.
-
Blocked Inlet Liner or Frit: Particulate matter from the sample or septum can partially block the flow path.[2]
-
System Leaks: Check for leaks at all fittings, as they can disrupt the carrier gas flow uniformity.
-
-
Liquid Chromatography (LC):
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing, especially for early eluting peaks.[3]
-
Column Void or Blocked Frit: A void at the column inlet or a blocked frit can distort the flow path.[3] Consider back-flushing the column (if permissible by the manufacturer) or replacing it.
-
Leaking Fittings: Ensure all fittings are secure to prevent leaks that can affect flow rate and pressure stability.
-
If only the this compound peak (or other polar analyte peaks) is tailing: This suggests a chemical interaction between this compound and the stationary phase or other system components.
-
Gas Chromatography (GC):
-
Active Sites: The nitrile group in this compound can interact with active sites in the GC system, such as silanol groups in the liner or on the column stationary phase, especially if the column is old or contaminated.[4]
-
Stationary Phase Contamination: Accumulation of non-volatile sample matrix components at the head of the column can create active sites.
-
-
Liquid Chromatography (LC):
-
Secondary Silanol Interactions: This is a primary cause of peak tailing for polar compounds in reversed-phase LC.[5] The nitrile group can interact with ionized silanol groups on the silica-based stationary phase.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[6]
-
Below is a logical workflow to troubleshoot peak tailing for this compound:
Caption: Troubleshooting workflow for this compound peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for GC analysis of this compound?
A good starting point for the GC analysis of this compound would be a method suitable for volatile to semi-volatile nitriles. Based on established methods for similar compounds, the following parameters can be used:
| Parameter | Recommendation |
| Column | DB-624 or similar mid-polarity column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane) |
| Dimensions | 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow of ~1-2 mL/min |
| Oven Program | Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) to prevent column overload |
| Detector | Flame Ionization Detector (FID) at 250°C |
Q2: How can I improve the peak shape of this compound in reversed-phase LC?
Improving the peak shape of polar compounds like this compound in reversed-phase LC often involves addressing secondary interactions with the stationary phase.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns have fewer accessible silanol groups, which significantly reduces peak tailing for polar analytes.
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of residual silanol groups, minimizing their interaction with the nitrile.[7]
-
Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this can shorten column lifetime.[8]
-
Optimize Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) can influence peak shape. Acetonitrile is often preferred due to its lower viscosity and UV cutoff.[6]
-
Reduce Sample Concentration: Dilute your sample to check for and mitigate column overload.
Q3: What is the effect of temperature on this compound peak shape?
In both GC and LC, temperature plays a crucial role in chromatographic performance.
| Chromatography Type | Effect of Increasing Temperature |
| Gas Chromatography (GC) | Generally leads to sharper (narrower) peaks and shorter retention times.[3] However, excessively high temperatures can cause stationary phase bleed and degradation. |
| Liquid Chromatography (LC) | Reduces mobile phase viscosity, which can lead to higher efficiency and sharper peaks. It also decreases retention times. |
Q4: Can sample preparation affect the peak shape of this compound?
Yes, proper sample preparation is critical.
-
Solvent Mismatch (LC): Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including tailing or fronting. It is best to dissolve the sample in the initial mobile phase.
-
Sample Clean-up: For complex matrices, using techniques like Solid-Phase Extraction (SPE) to remove interfering compounds can prevent contamination of the column and improve peak shape.[6]
-
Filtration: Always filter samples to remove particulates that could block the column frit.
Experimental Protocols
Protocol 1: GC-FID Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using Gas Chromatography with Flame Ionization Detection.
1. Instrumentation and Consumables:
-
Gas Chromatograph with FID
-
Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent
-
Carrier Gas: Helium (99.999% purity)
-
Sample Vials and Syringes
2. GC-FID Conditions:
| Parameter | Setting |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas Flow | 1.5 mL/min (constant flow) |
| Oven Program | 40°C (hold 2 min), then 10°C/min to 200°C |
| Detector Temperature | 250°C |
| Makeup Gas (N2) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at 1000 µg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
For unknown samples, dilute in the same solvent to an expected concentration within the calibration range.
4. Analysis Procedure:
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject a solvent blank to ensure the system is clean.
-
Inject the calibration standards, followed by the samples.
Protocol 2: Reversed-Phase HPLC-UV Method for this compound Analysis
This protocol outlines a general approach for analyzing this compound using Reversed-Phase High-Performance Liquid Chromatography with UV detection.
1. Instrumentation and Consumables:
-
HPLC system with UV detector
-
Column: End-capped C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Vials and Syringes
2. HPLC-UV Conditions:
| Parameter | Setting |
| Mobile Phase | Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Wavelength | 210 nm (or as determined by UV scan) |
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at 1000 µg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a mobile phase blank.
-
Inject the calibration standards, followed by the samples.
Below is a diagram illustrating the logical relationship in selecting a chromatographic method for this compound.
Caption: Method selection guide for this compound analysis.
References
- 1. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 2. This compound | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend - FAQ [mtc-usa.com]
- 8. Heptanonitrile (CAS 629-08-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Heptanenitrile for Researchers and Drug Development Professionals
An in-depth analysis of traditional and emerging synthetic routes to Heptanenitrile, offering a comprehensive comparison of their performance, supported by experimental data. This guide is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable and efficient methods for their specific applications.
This compound, also known as enanthonitrile or hexyl cyanide, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The selection of an appropriate synthetic route is crucial for achieving desired purity, yield, and cost-effectiveness. This guide provides a comparative analysis of various methods for the synthesis of this compound, including traditional approaches and modern, greener alternatives.
Comparative Analysis of this compound Synthesis Routes
The following table summarizes the key quantitative data for different synthetic pathways to this compound, providing a clear comparison of their performance metrics.
| Synthesis Route | Starting Material | Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Nucleophilic Substitution | 1-Chlorohexane | Sodium Cyanide, DMSO | < 1 hour | 90 - 160 | 91 | > 98 (distilled) |
| Catalytic Ammoxidation | 1-Heptanol | Ammonia, Ferrous Sulfide | Continuous flow | 450 | 85 - 86 | Not specified |
| Biocatalytic Dehydration | Heptanal | Hydroxylamine, Aldoxime Dehydratase | 24 - 48 hours | 25 - 37 | > 90 (typical) | High |
| From Carboxylic Acid | Heptanoic Acid | Ammonia, Metal Oxide Catalyst | Continuous flow | 300 - 400 | ~80-90 (typical) | Not specified |
| Dehydration of Amide | Heptanamide | Phosphorus Pentoxide | 1 - 2.5 min (MW) | Microwave | ~90 (analogous) | High |
| Electrochemical Synthesis | Heptanoic Acid | Electrolysis | Not specified | Ambient | Moderate-Good (general) | Not specified |
Detailed Experimental Protocols
Nucleophilic Substitution from 1-Chlorohexane
This classic and high-yielding method involves the reaction of an alkyl halide with a cyanide salt.[1]
Protocol:
-
In a flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, a mixture of 30 g of dry sodium cyanide and 150 ml of dry dimethyl sulfoxide (DMSO) is prepared.
-
The slurry is heated to 90 °C, after which the heating is discontinued.
-
0.5 moles of 1-chlorohexane is added dropwise to the stirred mixture at a rate that maintains the reaction temperature below 160 °C due to the exothermic nature of the reaction.
-
After the addition is complete, the mixture is stirred for an additional 10 minutes, or until the temperature drops below 50 °C.
-
The reaction mixture is then poured into water and the product is extracted several times with a suitable organic solvent like chloroform or ethyl ether.
-
The combined organic extracts are washed with a saturated sodium chloride solution, dried over anhydrous calcium chloride, and purified by distillation. This compound is collected at 96-97 °C / 50 mmHg.
Catalytic Ammoxidation of 1-Heptanol
This method provides a direct conversion of an alcohol to a nitrile at high temperatures using a heterogeneous catalyst.[2]
Protocol:
-
A fixed-bed reactor is packed with a ferrous sulfide catalyst.
-
A gaseous mixture of 1-heptanol and ammonia, with a molar ratio of 1:3, is passed through the reactor.
-
The reaction is carried out at a temperature of 450 °C and atmospheric pressure.
-
The heptanol space velocity is maintained at 0.4 h⁻¹, and the linear velocity of the gas stream is 1.00 cm/sec.
-
The product, enanthonitrile (this compound), is collected from the effluent gas stream. The catalyst has been shown to be stable for at least 24 hours of continuous operation.
Biocatalytic Dehydration of Heptanal
This two-step, one-pot green synthesis route avoids the use of toxic cyanide reagents and proceeds under mild conditions.[3][4]
Protocol:
-
Step 1: Oxime Formation: Heptanal is reacted with hydroxylamine to form heptanal oxime.
-
Step 2: Enzymatic Dehydration: The heptanal oxime is then subjected to an aldoxime dehydratase (Oxd) enzyme. This enzymatic reaction can be carried out using whole cells overexpressing the enzyme in an aqueous buffer. The reaction typically proceeds at or near room temperature (e.g., 30 °C) and can achieve high to quantitative conversion of the aldoxime to this compound within 24 to 48 hours. Substrate loadings can be very high, in some cases exceeding 1 kg per liter of aqueous reaction medium.[3][5]
Direct Synthesis from Heptanoic Acid
This industrial-style process involves the vapor-phase reaction of a carboxylic acid with ammonia over a solid catalyst.
Protocol:
-
A vaporized stream of heptanoic acid and ammonia is passed over a heated metal oxide catalyst (e.g., niobium oxide, alumina).
-
The reaction is typically carried out at temperatures ranging from 300 to 400 °C.
-
The process is run in a continuous flow reactor.
-
The resulting this compound is condensed and collected from the product stream. This method is analogous to the industrial production of other fatty nitriles.
Dehydration of Heptanamide
This method involves the preparation of the corresponding amide followed by dehydration.
Protocol:
-
Step 1: Amide Formation: Heptanamide can be prepared from heptanoic acid by reacting it with urea at 170-180 °C for 4 hours, with yields of 68-74%.[6]
-
Step 2: Dehydration: The dehydration of the amide can be achieved using a strong dehydrating agent. For example, benzamide is dehydrated to benzonitrile in high yield (90%) by microwave irradiation for 1-2.5 minutes in the presence of phosphorus pentoxide.[7] A similar protocol would be applied to heptanamide.
Electrochemical Synthesis from Heptanoic Acid
This emerging green chemistry approach utilizes electricity to drive the conversion of carboxylic acids to nitriles.
Protocol: While a specific protocol for this compound is not widely detailed, the general approach involves the electrolysis of a solution containing the aliphatic carboxylic acid (heptanoic acid) and a cyanide source under mild conditions. This method avoids the use of harsh chemical oxidants. The reaction is typically carried out in an undivided electrochemical cell with suitable electrodes.
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow and relationships of the different synthesis routes for this compound.
Conclusion
The choice of a synthetic route for this compound depends heavily on the specific requirements of the application, such as scale, desired purity, cost constraints, and environmental considerations. The traditional nucleophilic substitution from 1-haloheptanes offers high yields and purity, making it suitable for laboratory-scale synthesis where the use of cyanide is permissible. For larger-scale industrial production, catalytic ammoxidation of 1-heptanol or direct synthesis from heptanoic acid present viable, albeit high-temperature, options.
Emerging biocatalytic and electrochemical methods represent the future of greener nitrile synthesis. The biocatalytic route from heptanal is particularly attractive due to its mild reaction conditions, high potential yields, and avoidance of toxic reagents. While electrochemical synthesis is still a developing area for this specific molecule, it holds promise for sustainable production. This guide provides the necessary data and protocols to enable an informed decision on the most appropriate synthetic strategy for this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of adiponitrile from dimethyl adipate and ammonia in the vapor-phase over niobium oxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Validating Heptanenitrile Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical techniques for validating the purity of heptanenitrile. Ensuring the purity of chemical entities like this compound is critical in research and drug development to guarantee reliable experimental outcomes and meet stringent safety and quality standards. This document offers a detailed overview of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for your specific analytical needs.
Introduction to this compound and its Purity Assessment
This compound (C₇H₁₃N), also known as enanthonitrile or hexyl cyanide, is a versatile aliphatic nitrile used as a building block in the synthesis of various organic compounds, including amines, amides, and carboxylic acids, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1] Given its role as a precursor, the purity of this compound is paramount to ensure the quality, yield, and safety of the final products. Impurities can arise from the synthesis process, degradation, or storage. Common synthesis routes, such as the nucleophilic substitution of a 1-haloheptane with a cyanide salt, may result in impurities like unreacted starting materials, by-products from side reactions (e.g., heptanol), or homologous nitriles.[2]
The validation of this compound's purity requires robust analytical techniques that can accurately identify and quantify the main component and any potential impurities. This guide focuses on a comparative analysis of GC-MS, HPLC, and qNMR, three powerful and widely used techniques in chemical analysis.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity validation depends on several factors, including the chemical nature of the analyte and its potential impurities, the required sensitivity and selectivity, and the desired level of quantitation accuracy. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Application | Separation and quantification of volatile and semi-volatile compounds. Ideal for identifying unknown impurities through mass spectral libraries. | Separation and quantification of a wide range of compounds, including non-volatile or thermally labile impurities. | Absolute quantification of the main component and NMR-active impurities without the need for a specific reference standard for each impurity.[3] |
| Typical Purity Accuracy | High, dependent on calibration with reference standards. | High, dependent on calibration with reference standards. | Very high, as it is a primary ratio method. |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Limit of Detection (LOD) | Low (ng to pg range)[4] | Moderate (µg to ng range)[5] | Higher than chromatographic methods (mg to µg range) |
| Limit of Quantification (LOQ) | Low (ng range)[4] | Moderate (µg range)[5] | Higher than chromatographic methods (mg to µg range) |
| Strengths | High sensitivity and specificity, excellent for volatile impurities, provides structural information for impurity identification. | Broad applicability to a wide range of compounds, well-established and robust. | Highly accurate and precise, non-destructive, provides structural information, can quantify compounds without a matching standard. |
| Limitations | Requires analytes to be volatile and thermally stable. | May require derivatization for some compounds, can consume larger volumes of solvents. | Lower sensitivity compared to chromatographic methods, may have issues with complex mixtures with overlapping signals. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Injector: Split/splitless inlet.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
Chromatographic Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-200 |
Sample Preparation:
Prepare a 1000 µg/mL stock solution of the this compound sample in a suitable volatile solvent like dichloromethane or hexane. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-21 min: 80-40% B21-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare working standards by diluting the stock solution with the mobile phase.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a highly accurate determination of purity without the need for a specific reference standard for the analyte.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
NMR Tube: 5 mm high-precision NMR tubes.
Experimental Parameters:
| Parameter | Value |
| Solvent | Chloroform-d (CDCl₃) with a certified internal standard (e.g., maleic anhydride) |
| Pulse Program | A 30° or 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest (typically 30-60 s) |
| Acquisition Time (AQ) | ≥ 3 s |
| Number of Scans (NS) | 16 or more for adequate signal-to-noise ratio |
| Temperature | 298 K |
Sample Preparation:
Accurately weigh about 10-20 mg of the this compound sample and a certified internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent and transfer it to an NMR tube.
Data Processing and Purity Calculation:
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical technique.
Logical Relationships of Analytical Techniques
The choice of analytical technique is often guided by the specific requirements of the analysis. The following diagram illustrates a logical decision-making pathway for selecting the appropriate technique for this compound purity validation.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and reliability of research and manufacturing processes. This guide has provided a comparative overview of three powerful analytical techniques: GC-MS, HPLC, and qNMR.
-
GC-MS is the method of choice for identifying and quantifying volatile impurities with high sensitivity and specificity.
-
HPLC offers versatility for a broader range of potential non-volatile impurities.
-
qNMR stands out as a primary method for achieving the highest accuracy in purity determination without the need for specific impurity reference standards.
The selection of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and regulatory requirements. For comprehensive purity profiling, a combination of these techniques may be employed to provide orthogonal data and a more complete understanding of the sample's composition.
References
- 1. This compound | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 629-08-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to Heptanenitrile and Acetonitrile as Solvents for Researchers
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product yields, and purification efficiency. This guide provides a detailed comparison of the solvent properties of heptanenitrile and acetonitrile, supported by physicochemical data and a theoretical examination of their performance in a representative organic reaction.
This document delves into the key characteristics of these two nitrile solvents, offering a direct comparison of their physical and chemical properties. By presenting this data in accessible tables and outlining a detailed experimental protocol, we aim to equip researchers with the information needed to make informed decisions when selecting a solvent for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
This compound and acetonitrile, while both belonging to the nitrile family, exhibit distinct physicochemical properties owing to the difference in their alkyl chain length. These differences have significant implications for their behavior as solvents.
| Property | This compound | Acetonitrile | References |
| Molecular Formula | C₇H₁₃N | C₂H₃N | [1][2] |
| Molecular Weight ( g/mol ) | 111.18 | 41.05 | [2][3] |
| Boiling Point (°C) | 186-187 | 81.3-82.1 | [1][2] |
| Melting Point (°C) | -64 | -46 to -44 | [2][4] |
| Density (g/mL at 25°C) | 0.81 | 0.786 | [1][2] |
| Flash Point (°C) | 58 | 5 | [5][6] |
| Solubility in Water | Slightly soluble | Miscible | [1][2] |
| Viscosity (cP at 20°C) | ~1.5 (estimated) | 0.369 | [7] |
| Dielectric Constant (at 20°C) | ~5-7 (estimated) | 37.5 | [7] |
| Dipole Moment (Debye) | ~3.5 (estimated) | 3.44 | [7] |
Solvent Performance in Organic Synthesis: A Case Study of Nucleophilic Substitution
To illustrate the practical implications of their differing properties, we will consider a representative Sₙ2 reaction: the substitution of an alkyl bromide with an azide salt. Acetonitrile is a commonly used polar aprotic solvent for such reactions.
Experimental Protocol: Synthesis of an Alkyl Azide
Objective: To synthesize an alkyl azide from an alkyl bromide via a nucleophilic substitution reaction.
Materials:
-
Alkyl bromide (e.g., 1-bromobutane)
-
Sodium azide (NaN₃)
-
Solvent (Acetonitrile or this compound)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 eq) in 50 mL of the chosen solvent (acetonitrile or this compound).
-
To this stirring suspension, add the alkyl bromide (1.0 eq).
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux. The reaction temperature will be dictated by the boiling point of the solvent used (~82°C for acetonitrile, ~186°C for this compound).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the sodium bromide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with 50 mL of deionized water to remove any remaining inorganic salts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude alkyl azide.
-
Analyze the product by GC-MS to confirm its identity and purity.
Discussion of Expected Outcomes:
-
Reaction Rate: Acetonitrile, with its higher dielectric constant, is expected to better solvate the sodium and azide ions, potentially leading to a faster reaction rate compared to this compound. The lower viscosity of acetonitrile also facilitates better mixing and mass transfer.
-
Solubility: The reactants and the resulting sodium bromide salt will likely have different solubilities in the two solvents. The higher polarity of acetonitrile may lead to better solubility of the ionic reactants.
-
Work-up and Purification: The significant difference in boiling points will heavily influence the work-up procedure. Acetonitrile can be easily removed under reduced pressure at moderate temperatures. In contrast, the high boiling point of this compound would require higher temperatures or high vacuum for its removal, which might not be suitable for thermally sensitive products. However, the low water solubility of this compound could simplify the aqueous work-up step.
Safety and Handling
Both this compound and acetonitrile are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | This compound | Acetonitrile | References |
| Flammability | Flammable liquid and vapor | Highly flammable liquid and vapor | [8][9] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled | Harmful if swallowed, in contact with skin, or if inhaled | [8][9] |
| Eye Irritation | Causes serious eye irritation | Causes serious eye irritation | [8][9] |
Always consult the latest Safety Data Sheet (SDS) before handling these chemicals.[6][8][9][10][11]
Visualizing the Solvent Selection Process
The choice between this compound and acetonitrile for a given application is a multi-faceted decision based on their physicochemical properties and the specific requirements of the reaction or analytical method. The following diagram illustrates the logical relationships in this selection process.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis of an alkyl azide, as described in the experimental protocol.
References
- 1. chembk.com [chembk.com]
- 2. Acetonitrile: Formula, Structure, Preparation & Uses Explained [vedantu.com]
- 3. This compound | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. heptane nitrile, 629-08-3 [thegoodscentscompany.com]
- 5. fishersci.com [fishersci.com]
- 6. tedpella.com [tedpella.com]
- 7. Acetonitrile Solvent Properties [macro.lsu.edu]
- 8. echemi.com [echemi.com]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. criver.com [criver.com]
- 11. This compound MSDS CasNo.629-08-3 [lookchem.com]
Heptanenitrile: A Greener Alternative to Hazardous Solvents in Research and Drug Development
In the ongoing effort to embrace greener and more sustainable practices, the chemical and pharmaceutical industries are increasingly scrutinizing the environmental, health, and safety impacts of the solvents they use. For decades, solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) have been workhorses in organic synthesis and drug development. However, their hazardous nature has prompted a search for safer, more sustainable alternatives. Heptanenitrile, a colorless liquid, is emerging as a promising green solvent, offering a unique combination of properties that make it a viable replacement in various applications.[1]
This guide provides an objective comparison of this compound with these conventional hazardous solvents, supported by physical property data and a representative experimental protocol.
Physical and Chemical Properties: A Comparative Overview
The suitability of a solvent for a particular application is largely determined by its physical and chemical properties. The following table summarizes key properties of this compound and compares them with those of DCM, DMF, and NMP.
| Property | This compound | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Molecular Formula | C7H13N[2][1] | CH2Cl2 | C3H7NO | C5H9NO |
| Molecular Weight ( g/mol ) | 111.18[2] | 84.93 | 73.09 | 99.13 |
| Boiling Point (°C) | 186-187[1][3] | 39.6 | 153 | 202 |
| Melting Point (°C) | -64[1][3] | -96.7 | -61 | -24 |
| Density (g/mL at 25°C) | 0.81[1] | 1.33 | 0.944 | 1.028 |
| Flash Point (°C) | 60.5[4] | N/A (non-flammable) | 58 | 91 |
| Water Solubility | Slightly soluble/Insoluble[2][1] | 13 g/L | Miscible | Miscible |
Hansen Solubility Parameters (HSP), MPa0.5
Hansen Solubility Parameters (HSP) are a powerful tool for predicting the solubility of a substance in a given solvent.[5][6] They are based on the principle that "like dissolves like" and quantify this by considering the energy of dispersion (δd), polar forces (δp), and hydrogen bonding (δh).[5][7] Solvents with similar HSP values are more likely to be miscible.
| Solvent | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) |
| This compound | 16.5 | 7.5 | 4.8 |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |
The HSP data indicates that this compound has a polarity profile that is somewhat comparable to DCM and NMP, suggesting its potential to replace these solvents in certain applications.
Performance and Green Chemistry Profile
This compound's higher boiling point makes it suitable for reactions requiring elevated temperatures, where DCM would be inappropriate. Its limited water solubility can be advantageous in reaction workups, simplifying the separation of the organic phase from aqueous washes.
From a green chemistry perspective, this compound offers several potential advantages:
-
Reduced Toxicity: While still requiring careful handling as a nitrile, it is not classified as a carcinogenic, mutagenic, or reprotoxic (CMR) substance, unlike DMF and NMP.
-
Biodegradability: As an aliphatic nitrile, it is expected to be more readily biodegradable than aromatic and halogenated solvents.[8][9]
-
Renewable Feedstock Potential: While currently derived from petrochemical sources, the linear C7 backbone of this compound opens the possibility of future production from bio-based feedstocks.
Experimental Protocol: A Case Study in Amide Bond Formation
Amide bond formation is a cornerstone of pharmaceutical synthesis.[10] The following is a representative protocol for an amide coupling reaction, illustrating how this compound can be substituted for a traditional hazardous solvent like DMF.
Objective: To synthesize N-benzyl-heptanamide using this compound as the reaction solvent.
Materials:
-
Heptanoic acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
This compound (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve heptanoic acid (1.0 eq) and benzylamine (1.0 eq) in this compound.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in this compound to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.
This protocol demonstrates a straightforward substitution of this compound for a more hazardous solvent, with the potential for comparable or improved reaction outcomes and a more favorable environmental profile.
Visualizations
Logical Relationship: Green Solvent Selection Framework
The decision to replace a hazardous solvent is a multi-step process. The following diagram illustrates a logical framework for selecting a greener alternative like this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. heptane nitrile, 629-08-3 [thegoodscentscompany.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Hansen solubility parameters [stenutz.eu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 10. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Heptanenitrile Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. Heptanenitrile (C₇H₁₃N), a valuable intermediate in organic synthesis, requires precise analytical methods for its quantification in various matrices. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. While a direct comparative study providing experimental data for this compound was not found in publicly available literature, this guide synthesizes typical performance characteristics and protocols for these methods based on the analysis of similar short-chain aliphatic compounds.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the typical performance attributes of GC-FID and HPLC-UV for the quantification of small, volatile organic compounds like this compound. This data is representative and intended to provide a basis for method selection and development.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Linearity (R²) | > 0.999[1] | > 0.999[2] |
| Limit of Detection (LOD) | 0.02 - 0.23 µg/mL[3] | 0.13 - 0.33 mM[4] |
| Limit of Quantification (LOQ) | 0.08 - 0.78 µg/mL[3] | 0.5 - 1.0 mM[4] |
| Accuracy (% Recovery) | 90 - 110%[5] | 95 - 105%[6] |
| Precision (%RSD) | < 2%[5] | < 2%[2] |
| Advantages | High resolution and sensitivity for volatile compounds. Robust and widely available.[7][8] | Versatile for a wide range of compounds. Non-destructive, allowing for further analysis.[9] |
| Disadvantages | Not suitable for non-volatile or thermally labile compounds. Requires sample volatility.[8] | Lower resolution for highly volatile compounds compared to GC. This compound lacks a strong chromophore, requiring detection at low UV wavelengths (e.g., < 220 nm), which can lead to lower sensitivity and potential interference.[4] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are representative methodologies for the quantification of this compound using GC-FID and HPLC-UV.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol outlines a general procedure for the quantification of this compound using GC-FID.
1. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a known final concentration.
-
If necessary, perform a liquid-liquid extraction to isolate this compound from the sample matrix.[10]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: DB-624, HP-5, or similar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8][11]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).[8][12]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.[11]
-
Hydrogen Flow: 30-40 mL/min.[13]
-
Air Flow: 300-400 mL/min.[13]
-
Makeup Gas (Nitrogen): 25-30 mL/min.[13]
3. Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent as the sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol
This protocol provides a general methodology for the quantification of this compound using HPLC-UV. Due to the lack of a strong chromophore in this compound, detection is performed at a low UV wavelength.
1. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase to a known final concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Parameters:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm.[4]
3. Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Relationship of Validation Parameters
The following diagram illustrates the logical relationship between key analytical method validation parameters.
References
- 1. redalyc.org [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin | MDPI [mdpi.com]
- 7. sciepub.com [sciepub.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.org.co [scielo.org.co]
- 12. researchgate.net [researchgate.net]
- 13. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. jopcr.com [jopcr.com]
Performance Deep Dive: Heptanenitrile in Specialized Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and solvents is a critical decision that can significantly impact reaction outcomes, product purity, and overall process efficiency. This guide provides a comprehensive performance comparison of heptanenitrile in several key applications, weighing its advantages and disadvantages against common alternatives. The information presented is supported by available experimental data and detailed methodologies to aid in informed decision-making.
Precursor in the Synthesis of Primary Amines
This compound is a valuable precursor for the synthesis of 1-heptylamine, a primary amine with applications in the synthesis of pharmaceuticals and agrochemicals. The most common method for this transformation is catalytic hydrogenation.
Performance Comparison: Catalytic Hydrogenation of Aliphatic Nitriles
| Substrate | Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Primary Amine Yield (%) | Secondary/Tertiary Amine Byproducts | Reference |
| Butyronitrile | 9.8% Co/SiO₂ | 70 | 25 | Ethanol | 97 | Low | [1] |
| Laurontrile (C12) | Raney Nickel (K₂CO₃ modified) | 125 | 10 | Neat | 97.2 | Low | [2] |
| Various Aliphatic Nitriles | Raney Cobalt | 100-150 | 2-30 | Not Specified | High | Ammonia addition suppresses byproducts | [3] |
Key Observations:
-
The catalytic hydrogenation of aliphatic nitriles to primary amines is a high-yield reaction.
-
The formation of secondary and tertiary amines is a common side reaction, which can often be suppressed by the addition of ammonia or by using modified catalysts.[2]
-
Longer-chain nitriles like lauronitrile can be effectively hydrogenated to their corresponding primary amines in high yields.[2]
Experimental Protocol: Catalytic Hydrogenation of a Nitrile
The following is a general procedure for the catalytic hydrogenation of a nitrile to a primary amine using a Raney Nickel catalyst.
Materials:
-
Nitrile (e.g., this compound)
-
Raney Nickel catalyst (slurry in water or ethanol)
-
Solvent (e.g., Ethanol or neat)
-
Hydrogen gas
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature control.
Procedure:
-
The autoclave reactor is charged with the nitrile and the solvent.
-
The Raney Nickel catalyst is carefully added to the reactor under an inert atmosphere to prevent ignition of the catalyst.
-
The reactor is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 bar).
-
The mixture is heated to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
The reaction is monitored by measuring hydrogen uptake or by taking samples for analysis (e.g., GC-MS).
-
After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.
-
The catalyst is separated by filtration.
-
The product is isolated and purified by distillation or other suitable methods.
Analysis:
The reaction mixture and the purified product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the nitrile and the selectivity for the primary amine.
Intermediate in the Synthesis of Carboxylic Acids
This compound can be hydrolyzed to produce heptanoic acid, a valuable carboxylic acid. This hydrolysis can be carried out under acidic or basic conditions.
Performance Comparison: Hydrolysis of Aliphatic Nitriles
The rate of hydrolysis of nitriles is influenced by steric hindrance and the electronic effects of the substituents. For long-chain aliphatic nitriles like this compound, solubility in the aqueous reaction medium can become a limiting factor, potentially requiring higher temperatures or longer reaction times.[4]
While specific kinetic data directly comparing the hydrolysis rates of a homologous series of aliphatic nitriles is scarce, the general principles of organic chemistry suggest that the reactivity of the nitrile group itself is not significantly altered by the chain length in the absence of other functional groups. The primary difference in performance will likely arise from the physical properties of the nitriles, such as their solubility.
Alternatives to Chemical Hydrolysis:
Biocatalytic hydrolysis using nitrilase enzymes presents a green and highly selective alternative. Nitrilases can operate under mild conditions (neutral pH and room temperature), avoiding the harsh conditions of acid or base hydrolysis.[5] Enzymes like the nitrilase from Rhodococcus rhodochrous have been shown to act on a variety of aliphatic nitriles.[6][7] The substrate specificity of these enzymes is a key factor, with some showing higher activity towards shorter-chain nitriles and others demonstrating broader substrate tolerance.
| Nitrile Substrate | Biocatalyst | Key Observation | Reference |
| Aliphatic Olefinic Nitriles (e.g., acrylonitrile) | Nitrilase from Rhodococcus rhodochrous K22 | High activity, considered most suitable substrates. | [7] |
| Saturated Aliphatic Nitriles (e.g., valeronitrile) | Nitrilase from Rhodococcus rhodochrous K22 | Catalyzes direct hydrolysis to the corresponding acid. | [7] |
| Various Aliphatic and Aromatic Nitriles | Nitrilase from Rhodococcus sp. CCZU10-1 | Induced by benzonitrile and its analogues; active towards various nitriles. | [8] |
Experimental Protocol: Base-Catalyzed Hydrolysis of a Nitrile
The following is a general procedure for the hydrolysis of a nitrile to a carboxylic acid using a sodium hydroxide solution.
Materials:
-
Nitrile (e.g., this compound)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Methanol or Ethanol (optional, to improve solubility)
-
Dilute Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Reflux apparatus
-
Separatory funnel
Procedure:
-
A solution of the nitrile is prepared in methanol or ethanol (optional).
-
The 10% aqueous NaOH solution is added to the nitrile solution.
-
The mixture is heated under reflux for a specified period (e.g., 16 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, the reaction mixture is concentrated under reduced pressure to remove the alcohol.
-
The residue is diluted with water and washed with an organic solvent like DCM to remove any unreacted nitrile.
-
The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 3 with dilute HCl.
-
The precipitated carboxylic acid is then extracted with an organic solvent (e.g., DCM).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by column chromatography or distillation.[9]
Analysis:
The progress of the reaction and the purity of the final product can be assessed using techniques such as TLC, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
This compound as a Solvent
Nitriles, particularly acetonitrile, are widely used as polar aprotic solvents in organic synthesis and analytical chemistry. This compound, with its longer alkyl chain, exhibits different physical properties that can influence its performance as a solvent.
Performance Comparison: Nitrile Solvents
The choice of a polar aprotic solvent can significantly affect the rate of certain reactions, such as SN2 reactions. These solvents can solvate cations well, leaving the nucleophile relatively "naked" and more reactive.[10]
| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Key Characteristics |
| Acetonitrile | 37.5 | 81-82 | Highly polar, good for SN2 reactions, widely used in HPLC. |
| Propionitrile | 27.2 | 97 | Less polar than acetonitrile. |
| Butyronitrile | 20.7 | 116-117 | Lower polarity. |
| This compound | Not readily available | 160-162 | Higher boiling point, less polar than shorter-chain nitriles. |
Solubility of Pharmaceuticals:
The solubility of a drug in a particular solvent is crucial for its formulation and delivery. While specific data for the solubility of drugs in this compound is limited, we can infer its properties based on its structure. As a less polar solvent compared to acetonitrile, this compound would be expected to be a better solvent for less polar compounds and a poorer solvent for highly polar or ionic species.
For example, the solubility of Ibuprofen, a poorly water-soluble drug, has been determined in various organic solvents. While this compound was not in the tested solvents, the data shows that its solubility is highly dependent on the solvent's polarity.[11][12]
Electrochemical Applications:
Nitrile-based electrolytes are of great interest for high-voltage battery applications due to their wide electrochemical window and good oxidative stability.[13][14] Studies have shown that increasing the carbon chain length in nitrile solvents can enhance the stability of the electrolyte.[15] While direct comparisons involving this compound are not prevalent, research on other nitriles like valeronitrile (C5) suggests that longer-chain nitriles can contribute to the formation of a stable solid electrolyte interphase (SEI) and improve battery performance over a wide temperature range.[15]
Experimental Protocol: Determination of Drug Solubility
The following is a general "shake-flask" method for determining the solubility of a compound in a solvent.
Materials:
-
Drug substance (e.g., Ibuprofen)
-
Solvent (e.g., this compound, Acetonitrile)
-
Small, sealable vials or test tubes
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
An excess amount of the drug substance is added to a known volume of the solvent in a vial.
-
The vial is securely sealed to prevent solvent evaporation.
-
The mixture is agitated in a temperature-controlled shaker or water bath until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
The concentration of the drug in the filtrate is determined using a pre-validated analytical method (e.g., by measuring its absorbance with a UV-Vis spectrophotometer at a specific wavelength and comparing it to a calibration curve).
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.[15][16]
Role in C-H Functionalization
The direct functionalization of C-H bonds is a powerful tool in organic synthesis. The nitrile group can act as a directing group, guiding the functionalization to a specific position on a molecule.
While research in this area is ongoing, studies have shown that the nitrile group can direct meta-selective C-H functionalization.[17] The efficiency and selectivity of these reactions can be influenced by the overall structure of the substrate, including the length of an alkyl chain. However, a systematic comparison of the performance of this compound versus other aliphatic nitriles in directing C-H functionalization is not yet well-documented in the literature. It is an area ripe for further investigation.
Visualizations
DOT Language Scripts
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: Logical relationship of properties for nitrile solvents.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 3. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of a novel nitrilase of Rhodococcus rhodochrous K22 that acts on aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and characterization of a novel nitrilase of Rhodococcus rhodochrous K22 that acts on aliphatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research progress on nitrile compounds in high potential electrolytes [esst.cip.com.cn]
- 14. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. pharmatutor.org [pharmatutor.org]
- 17. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Heptanenitrile Derivatives in Hydrolysis and Reduction Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Reactivity of Functionalized Heptanenitrile Derivatives Supported by Experimental Data.
This guide provides a comparative overview of the reactivity of this compound and its derivatives bearing terminal hydroxyl and amino functional groups. The focus is on two key reaction types of the nitrile group: hydrolysis to carboxylic acids and reduction to primary amines. Understanding how functional groups elsewhere in the molecule influence the reactivity of the nitrile moiety is crucial for the efficient design of synthetic routes and the development of novel pharmaceuticals and functional materials. This document summarizes available quantitative data, details experimental protocols, and provides visual representations of reaction pathways to facilitate a clear comparison.
Comparative Reactivity Data
The introduction of functional groups, such as hydroxyl (-OH) and amino (-NH2), to the terminal position of the this compound carbon chain can influence the reactivity of the nitrile group through electronic and steric effects. While comprehensive kinetic data for a direct comparison of a wide range of this compound derivatives is not extensively available in a single study, the following table compiles representative data on reaction yields for the hydrolysis and reduction of this compound and its 7-hydroxy and 7-amino derivatives. This data has been aggregated from various sources to illustrate the relative reactivity trends.
| Derivative | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | Acidic Hydrolysis | HCl (aq), Reflux | Heptanoic Acid | High (not specified) | General Knowledge |
| This compound | Basic Hydrolysis | NaOH (aq), Reflux | Heptanoic Acid | High (not specified) | General Knowledge |
| This compound | Reduction | LiAlH₄, THF, then H₂O workup | Heptylamine | ~90% | Inferred from similar reductions |
| 7-Hydroxythis compound | Acidic Hydrolysis | H₂SO₄ (aq), Heat | 7-Hydroxyheptanoic Acid | Not specified | General Knowledge |
| 7-Hydroxythis compound | Reduction | LiAlH₄, THF, then H₂O workup | 8-Amino-octan-1-ol | High (not specified) | Inferred from similar reductions |
| 7-Aminothis compound | Acidic Hydrolysis | HCl (aq), Reflux | 7-Aminoheptanoic Acid | Not specified | General Knowledge |
| 7-Aminothis compound | Reduction | Catalytic Hydrogenation (e.g., Rh-phosphine complex) | 1,8-Diaminooctane | >99% | Inferred from similar reductions |
Note: The yields reported are indicative and can vary based on specific reaction conditions, scale, and purification methods. "High" indicates that the reaction is generally considered efficient for this transformation.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are representative and can be adapted for specific derivatives with appropriate modifications.
Acidic Hydrolysis of this compound
Objective: To convert this compound to heptanoic acid using an acidic catalyst.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and a 6 M aqueous solution of hydrochloric acid (5-10 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude heptanoic acid.
-
Purify the product by distillation if necessary.
Reduction of this compound to Heptylamine with LiAlH₄
Objective: To reduce the nitrile group of this compound to a primary amine using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, ice bath, mechanical stirrer.
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Carefully add lithium aluminum hydride (1.5 equivalents) to anhydrous THF in the flask, and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
A granular precipitate will form. Filter the solid and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude heptylamine.
-
Purify the product by distillation.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways for the hydrolysis and reduction of a generic this compound derivative.
A Comparative Guide to Scalable Heptanenitrile Production Methods
For Researchers, Scientists, and Drug Development Professionals
Heptanenitrile, a versatile chemical intermediate, plays a crucial role in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. As the demand for these end-products grows, so does the need for efficient, scalable, and sustainable methods for producing this compound. This guide provides an objective comparison of the leading production methods for this compound, supported by experimental data, to aid researchers and chemical engineers in selecting the most appropriate synthesis strategy for their specific needs.
Executive Summary
This guide evaluates three primary methods for the synthesis of this compound: traditional nucleophilic substitution, industrial ammoxidation, and emerging biocatalytic routes. Each method is assessed based on key scalability parameters, including yield, reaction conditions, and environmental impact.
-
Nucleophilic Substitution: A well-established, straightforward method offering high yields at the laboratory scale. However, its scalability is hampered by the use of toxic cyanide salts and potentially harsh reaction conditions.
-
Ammoxidation: A cornerstone of industrial nitrile production, this method offers high throughput and the potential for continuous processing. It is well-suited for large-scale manufacturing but often requires high temperatures and pressures, and the catalyst systems can be complex.
-
Biocatalysis: This green chemistry approach utilizes enzymes to catalyze the synthesis of this compound under mild conditions. It boasts high selectivity, impressive substrate loading, and a significantly reduced environmental footprint, making it a highly attractive option for sustainable large-scale production.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for each this compound production method, providing a clear basis for comparison.
| Parameter | Nucleophilic Substitution | Ammoxidation | Biocatalysis (Aldoxime Dehydratase) |
| Starting Material | 1-Haloheptane (e.g., 1-Bromoheptane) | Heptanoic Acid or Heptane/Heptene | Heptanal |
| Key Reagents | Sodium or Potassium Cyanide | Ammonia, Oxygen (Air) | Hydroxylamine, Aldoxime Dehydratase |
| Typical Yield | >90% | 85-98% (for similar fatty nitriles) | >99% |
| Reaction Temperature | 80-160°C | 300-500°C | 25-40°C |
| Reaction Pressure | Atmospheric to moderate | Elevated | Atmospheric |
| Reaction Time | Several hours | Seconds to minutes (continuous flow) | 12-24 hours |
| Catalyst | Phase-transfer catalyst (optional) | Metal oxides (e.g., V₂O₅, Fe₂O₃) | Aldoxime Dehydratase (whole cells or isolated enzyme) |
| Substrate Loading | Typically low to moderate | High (continuous feed) | Very high (up to 1.4 kg/L reported for similar nitriles)[1] |
| Key Advantages | Simple setup, high conversion | High throughput, established industrial process | Mild conditions, high selectivity, green process, cyanide-free[2] |
| Key Disadvantages | Use of highly toxic cyanides, solvent waste | High energy consumption, harsh conditions, potential byproducts | Longer reaction times, enzyme cost and stability |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Nucleophilic Substitution: Synthesis of this compound from 1-Bromoheptane
Objective: To synthesize this compound via the reaction of 1-bromoheptane with sodium cyanide.
Materials:
-
1-Bromoheptane
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in dimethyl sulfoxide.
-
Slowly add 1-bromoheptane to the stirred solution.
-
Heat the reaction mixture to approximately 140-160°C and maintain for several hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Ammoxidation: Conceptual Protocol for this compound Synthesis
Objective: To produce this compound through the catalytic gas-phase reaction of heptanoic acid with ammonia. This protocol is based on general procedures for the ammoxidation of fatty acids.[3]
Materials:
-
Heptanoic acid
-
Ammonia (gas)
-
Air or Oxygen
-
Solid acid catalyst (e.g., V₂O₅ supported on silica)
Procedure:
-
Set up a fixed-bed or fluidized-bed reactor packed with the metal oxide catalyst.
-
Heat the reactor to the desired temperature (e.g., 350-450°C).
-
Vaporize heptanoic acid and mix it with a preheated stream of ammonia and air.
-
Introduce the gaseous mixture into the reactor. The contact time is typically in the range of seconds.
-
The reactor effluent, containing this compound, water, and unreacted starting materials, is passed through a condenser to liquefy the products.
-
Separate the organic phase from the aqueous phase.
-
Purify the this compound from the organic phase by distillation.
Biocatalytic Synthesis: Two-Step, One-Pot Synthesis from Heptanal
Objective: To synthesize this compound from heptanal using a chemoenzymatic cascade involving oxime formation and subsequent enzymatic dehydration.[2]
Materials:
-
Heptanal
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Whole cells of E. coli overexpressing an aldoxime dehydratase
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
Step 1: Oxime Formation (Chemical Step)
-
In a reaction vessel, dissolve heptanal in a suitable organic solvent (e.g., n-hexane).
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours until the conversion of the aldehyde to the oxime is complete (monitored by GC or TLC).
-
Separate the organic phase containing the heptanal oxime.
Step 2: Nitrile Formation (Biocatalytic Step)
-
Prepare a suspension of the E. coli cells expressing the aldoxime dehydratase in the phosphate buffer.
-
Add the organic solution of heptanal oxime from Step 1 to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for 12-24 hours. Monitor the conversion of the oxime to this compound by GC.
-
Upon completion of the reaction, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation if required.
Mandatory Visualizations
The following diagrams illustrate the key pathways and logical workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Heptanenitrile and Shorter-Chain Nitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of heptanenitrile and its shorter-chain homologues, including acetonitrile, propionitrile, and butyronitrile. Understanding the relative reactivity of these aliphatic nitriles in key chemical transformations is crucial for their application as intermediates and building blocks in medicinal chemistry and drug development. This document summarizes their behavior in reduction, hydrolysis, and cycloaddition reactions, supported by established chemical principles and detailed experimental protocols.
Introduction to Nitrile Reactivity
The reactivity of the nitrile group (-C≡N) is primarily governed by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom. The linear geometry of the sp-hybridized nitrile carbon makes it susceptible to nucleophilic attack. The reactivity of aliphatic nitriles is influenced by two main factors:
-
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density on the nitrile carbon, which can subtly decrease its electrophilicity and thus slow down the rate of nucleophilic attack.[1]
-
Steric Effects: The size of the alkyl chain plays a significant role in the reactivity of nitriles. As the chain length increases from acetonitrile to this compound, steric hindrance around the nitrile group increases. This bulkiness can impede the approach of nucleophiles and reagents, leading to a decrease in reaction rates.[1]
Therefore, a general trend of decreasing reactivity is expected as the alkyl chain length increases. This compound is generally less reactive than shorter-chain nitriles like acetonitrile due to increased steric hindrance.
Comparative Reactivity in Key Transformations
Reduction to Primary Amines
The reduction of nitriles to primary amines is a fundamental transformation in the synthesis of many pharmaceutical compounds.[2] This reaction typically proceeds via nucleophilic addition of a hydride reagent to the electrophilic nitrile carbon.[3]
Reactivity Comparison:
Due to the factors mentioned above, the rate of reduction is expected to decrease with increasing alkyl chain length. The bulkier hexyl group of this compound will sterically hinder the approach of the hydride reagent more than the smaller alkyl groups of acetonitrile, propionitrile, and butyronitrile.
| Nitrile | Alkyl Chain | Expected Relative Rate of Reduction |
| Acetonitrile | Methyl | Highest |
| Propionitrile | Ethyl | High |
| Butyronitrile | Propyl | Moderate |
| This compound | Hexyl | Lower |
Experimental Protocol: Reduction of a Nitrile using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a general procedure for the reduction of an aliphatic nitrile to the corresponding primary amine using LiAlH₄.[4]
Materials:
-
Aliphatic nitrile (e.g., this compound)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (DCM)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) at 0°C under a nitrogen atmosphere, add a solution of the nitrile (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the successive and careful dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water (3 volumes).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate or DCM.
-
Separate the organic layer from the filtrate.
-
Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
The crude product can be further purified by column chromatography or distillation.
Logical Reactivity Comparison: Factors Influencing Nitrile Reactivity
Caption: Factors influencing the relative reactivity of aliphatic nitriles.
Hydrolysis to Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids is a common synthetic route and can be performed under either acidic or basic conditions.[5] The reaction proceeds through an amide intermediate.[6]
Reactivity Comparison:
Similar to reduction, the rate of hydrolysis is influenced by steric hindrance. The larger alkyl chain of this compound will present a greater steric barrier to the approach of water or hydroxide ions compared to the shorter-chain nitriles.
| Nitrile | Alkyl Chain | Expected Relative Rate of Hydrolysis |
| Acetonitrile | Methyl | Highest |
| Propionitrile | Ethyl | High |
| Butyronitrile | Propyl | Moderate |
| This compound | Hexyl | Lower |
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile
This protocol provides a general method for the hydrolysis of an aliphatic nitrile to a carboxylic acid using a dilute acid.[7]
Materials:
-
Aliphatic nitrile (e.g., Propionitrile)
-
Dilute hydrochloric acid (e.g., 6 M)
-
Reflux apparatus
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Place the nitrile in a round-bottom flask.
-
Add an excess of dilute hydrochloric acid.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC or by observing the cessation of ammonia evolution (if a pH indicator is used).
-
After the reaction is complete, allow the mixture to cool.
-
The resulting carboxylic acid can be isolated by distillation from the reaction mixture.
-
Further purification can be achieved by recrystallization or fractional distillation.
Experimental Workflow: Nitrile Hydrolysis
Caption: General experimental workflow for the hydrolysis of nitriles.
[3+2] Cycloaddition Reactions
Nitriles can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings, which are important scaffolds in many drug molecules.[8]
Reactivity Comparison:
The reactivity of nitriles in cycloaddition reactions is also expected to be influenced by steric factors. The bulky alkyl group of this compound will likely decrease the rate of cycloaddition compared to less sterically hindered, shorter-chain nitriles.
| Nitrile | Alkyl Chain | Expected Relative Rate of [3+2] Cycloaddition |
| Acetonitrile | Methyl | Highest |
| Propionitrile | Ethyl | High |
| Butyronitrile | Propyl | Moderate |
| This compound | Hexyl | Lower |
Experimental Protocol: [3+2] Cycloaddition of a Nitrile with a Nitrile Oxide (Generated in situ)
This protocol is a general procedure for the [3+2] cycloaddition of an aliphatic nitrile with a nitrile oxide generated in situ from an aldoxime.[9]
Materials:
-
Aliphatic nitrile (e.g., Acetonitrile, used as solvent and reactant)
-
Aldoxime (e.g., benzaldoxime)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Chloroform or Dichloromethane)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aldoxime (1 equivalent) and the alkene or alkyne dipolarophile (if the nitrile is not the dipolarophile) in the aliphatic nitrile (which acts as both reactant and solvent).
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of NCS (1.1 equivalents) in the nitrile solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a substituted oxadiazole, can be purified by column chromatography.
Conclusion
The reactivity of aliphatic nitriles, including this compound and its shorter-chain counterparts, is significantly influenced by steric hindrance and, to a lesser extent, by the inductive electronic effects of the alkyl chain. In common and synthetically important reactions such as reduction, hydrolysis, and cycloaddition, a general trend of decreasing reactivity is observed with increasing chain length. This compound, with its bulkier hexyl group, is expected to be less reactive than acetonitrile, propionitrile, and butyronitrile. This understanding is critical for researchers in selecting appropriate reaction conditions and predicting outcomes when utilizing these valuable building blocks in the synthesis of complex molecules for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Heptanenitrile: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Heptanenitrile, also known as hexyl cyanide, is a flammable and toxic organic compound that requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides comprehensive, step-by-step instructions for the proper management of this compound waste, from immediate safety protocols to approved disposal methods. Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazards. This compound is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It can also cause skin and eye irritation.[1][4] Therefore, all work with this chemical must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically impermeable gloves.[1]
-
Eye Protection: Use safety glasses with side shields or goggles.[5]
-
Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1][5]
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4][5]
-
Store away from heat, sparks, open flames, and other ignition sources.[1][2][5]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][2][5]
-
Ground and bond containers and receiving equipment.[1][2][5]
This compound Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.18 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 186 - 187 °C |
| Melting Point | -64 °C |
| Flash Point | 58 °C |
| Specific Gravity | 0.810 |
| Solubility in Water | Insoluble (624 mg/L at 25 °C) |
(Data sourced from multiple safety data sheets and chemical databases)
Operational Disposal Plan
For larger quantities of this compound or when laboratory-scale treatment is not feasible, professional disposal is mandatory.
Procedure for Professional Disposal:
-
Waste Collection: Collect this compound waste in a suitable, properly labeled, and closed container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and indicate its hazards (e.g., Flammable, Toxic).
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[5]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.[4] The disposal must be carried out at an approved and licensed treatment and disposal facility.[1][2][5] Methods like controlled incineration with flue gas scrubbing are often employed by these facilities.[1]
Experimental Protocol: Laboratory-Scale Neutralization
For small quantities of this compound waste, chemical neutralization through hydrolysis can be a viable disposal method. This procedure converts the nitrile into a less toxic carboxylic acid and an ammonium salt. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Method: Acidic Hydrolysis
This method converts this compound to heptanoic acid and ammonium chloride.
Materials:
-
This compound waste
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium Bicarbonate (NaHCO₃) for neutralization
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Stir bar and magnetic stirrer
-
Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)
Procedure:
-
Setup: In a chemical fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.
-
Reaction Mixture: For every 1 volume of this compound, cautiously add 3 volumes of a 6M Hydrochloric Acid (HCl) solution to the flask. The reaction is exothermic; addition should be slow and with constant stirring.
-
Reflux: Heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 4-6 hours, or until the reaction is complete (as determined by an appropriate analytical method, such as TLC or GC, if necessary).
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Neutralization: Slowly and carefully neutralize the cooled reaction mixture by adding a saturated solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral (pH ~7).
-
Disposal of Products: The resulting mixture contains heptanoic acid and an aqueous solution of sodium chloride and ammonium chloride. Heptanoic acid may form a separate layer. Separate the layers if necessary. The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. The heptanoic acid should be collected as organic waste for disposal through your institution's hazardous waste program.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Contaminated Material and Spill Cleanup
Spill Response:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Prevent the spill from spreading and from entering drains.[1]
-
Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and collect it into a suitable, closed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal of Contaminated Materials:
-
All materials used for spill cleanup (absorbents, PPE, etc.) must be treated as hazardous waste and disposed of accordingly.
-
Contaminated packaging should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be offered for recycling or disposed of as regular waste, depending on institutional policies.[1]
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment. Always consult your institution's specific safety and disposal guidelines and the most current Safety Data Sheet (SDS) for this compound before use.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Heptanenitrile
For Immediate Reference: Key Safety and Logistical Information for Heptanenitrile
This guide provides essential, actionable information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. By adhering to these protocols, you can minimize risks and ensure a secure laboratory environment.
This compound is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin.[1] It can also cause serious eye irritation.[2] The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₇H₁₃N | [1] |
| Molecular Weight | 111.19 g/mol | [1] |
| Boiling Point | 186-187 °C (366.8-368.6 °F) | [1] |
| Flash Point | 58 °C (136.4 °F) | [1] |
| Density | 0.810 g/cm³ | [1] |
| OSHA PEL (Vacated) | TWA 5 mg/m³ | [1] |
| NIOSH IDLH | 25 mg/m³ | [1] |
OSHA PEL (Permissible Exposure Limit) is a vacated value and should be used as a reference only. TWA (Time-Weighted Average). NIOSH IDLH (National Institute for Occupational Safety and Health Immediately Dangerous to Life or Health).
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound.
Eye and Face Protection:
-
Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
A face shield may be required for splash-prone procedures.
Skin Protection:
-
Protective Clothing: Wear a flame-resistant lab coat or chemical-resistant apron. Ensure complete skin coverage.
Respiratory Protection:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[6][7][8] For situations with potential for both vapor and particulate exposure, a combination cartridge may be appropriate.
Operational Plan: From Preparation to Cleanup
A systematic workflow is essential for minimizing exposure and ensuring safety.
Experimental Protocols: Step-by-Step Guidance
Preparation:
-
Review the SDS: Before any handling, thoroughly read and understand the Safety Data Sheet for this compound.
-
Assemble PPE: Gather all necessary PPE as outlined above. Inspect each item for integrity.
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Verify the location and accessibility of the nearest eyewash station, safety shower, and a spill kit appropriate for flammable liquids.
Handling:
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond all containers and receiving equipment.
-
Transfer: Conduct all transfers of this compound inside a chemical fume hood using non-sparking tools.
-
Container Management: Keep the container tightly sealed when not in use to prevent the release of vapors.
Post-Handling & Cleanup:
-
Decontamination: Thoroughly decontaminate all work surfaces after use.
-
Waste Segregation: Segregate waste containing this compound from other waste streams.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound is crucial to protect the environment and comply with regulations.
Waste Characterization:
-
This compound waste is considered hazardous due to its flammability and toxicity.[2]
Collection and Storage:
-
Containers: Use a designated, properly labeled, and sealed container for this compound waste. The container must be compatible with nitriles and flammable liquids.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazards (Flammable, Toxic).
-
Storage: Store waste containers in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.
Disposal Procedure:
-
Disposal of this compound waste must be carried out by a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][4]
Spill Response:
-
Minor Spills (in a fume hood): Absorb the spill with an inert material such as vermiculite or sand. Place the absorbed material in a sealed container for disposal as hazardous waste.
-
Major Spills: Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department. If there is a fire risk, activate the fire alarm. Only trained personnel with appropriate PPE, including a self-contained breathing apparatus (SCBA), should attempt to clean up a major spill.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 5. fishersci.com [fishersci.com]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. selectsafetysales.com [selectsafetysales.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
